A 274
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77273-75-7 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(9H-xanthen-9-yl)phenol |
InChI |
InChI=1S/C19H14O2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19-20H |
InChI Key |
OIXOSCRCPTVMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Other CAS No. |
77273-75-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 274; A274; A-274 |
Origin of Product |
United States |
Foundational & Exploratory
A 274 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of CD274/PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in regulating T-cell activation and tolerance.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), is a key mechanism by which tumors evade the host immune system.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CD274, detailing its signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate its function.
Core Function: T-Cell Inhibition
The primary and most well-characterized function of CD274 is the suppression of T-cell activity upon binding to PD-1, which is expressed on activated T-cells, B-cells, and myeloid cells.[1][4] This interaction delivers an inhibitory signal to the T-cell, leading to reduced cytokine production, decreased proliferation, and ultimately, T-cell exhaustion or anergy.[5] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune reactions under normal physiological conditions.[1][2] However, many cancer cells upregulate the expression of CD274 on their surface, effectively creating an "immune shield" that protects them from cytotoxic T-lymphocyte (CTL) mediated killing.[1][6]
Quantitative Data
The interaction between CD274 (PD-L1) and its binding partners, as well as the efficacy of inhibitors, has been quantified through various biophysical and cellular assays.
Table 1: Binding Kinetics of PD-1/PD-L1 Interaction and Inhibitors
| Interacting Molecules | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) | Reference |
| Human PD-1 / Human PD-L1 | Surface Plasmon Resonance (SPR) | 1.9 x 10⁵ | 1.6 x 10⁻³ | 8.2 µM | [7] |
| Pembrolizumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 27 pM | |
| Nivolumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 1.45 nM | |
| BMS-103 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 44 ± 13 nM | [8] |
| BMS-142 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 13.2 ± 1.5 nM | [8] |
| BMS-103 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 16.10 ± 2.19 nM | [8] |
| BMS-142 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 12.64 ± 1.88 nM | [8] |
Table 2: IC50 Values of PD-1/PD-L1 Inhibitors
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| BMS-1166 | Surface Plasmon Resonance (SPR) Blockade Assay | PD-L1 | 85.4 nM | [7] |
| Nivolumab | AlphaLISA | PD-1 | 0.799 nM | [9] |
| Atezolizumab | AlphaLISA | PD-L1 | 0.211 nM | [9] |
| Macrocyclic Peptide Inhibitor | AlphaLISA | PD-L1 | 440 nM | [9] |
| Tannic Acid | Paired ELISA | PD-1/PD-L1 | >100 µM | [1] |
| Kaempferol | Paired ELISA | PD-1/PD-L1 | ~60 µM | [1] |
Signaling Pathways
The mechanism of action of CD274 involves a complex network of signaling pathways, both in immune cells (extrinsic) and within the tumor cells themselves (intrinsic).
Extrinsic Pathway: T-Cell Inhibition via PD-1
Upon engagement of PD-1 by CD274, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[5] This ultimately suppresses T-cell activation, proliferation, and cytokine release.
CD274 (PD-L1) binding to PD-1 on T-cells recruits SHP-2, inhibiting TCR and CD28 signaling.
Regulation of CD274 Expression in Cancer Cells
The expression of CD274 on tumor cells is regulated by various signaling pathways, making it a dynamic process. Key pathways that upregulate CD274 expression include the IFN-γ/JAK/STAT and the PI3K/AKT pathways.
Regulation of CD274 expression in cancer cells by IFN-γ/JAK/STAT and PI3K/AKT pathways.
Intrinsic Signaling of CD274 in Tumor Cells
Recent evidence suggests that CD274 can also induce "reverse signaling" into the tumor cell, promoting its growth and survival. This intrinsic signaling can activate pathways such as PI3K/AKT/mTOR, leading to metabolic reprogramming and resistance to apoptosis.
Intrinsic signaling of CD274 in tumor cells promoting survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of CD274.
Western Blot for PD-L1 Expression
This protocol is used to detect and quantify the expression of CD274 protein in cell lysates.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Determine protein concentration using a BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
2. SDS-PAGE and Transfer:
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-human PD-L1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
T-Cell Activation Assay
This assay measures the effect of CD274 on T-cell activation, often by quantifying cytokine production or proliferation.
1. Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Culture tumor cells that express CD274 (or engineered cells with inducible CD274 expression).
2. Co-culture:
-
Plate tumor cells in a 96-well plate and allow them to adhere.
-
Add purified T-cells to the wells at a specific effector-to-target ratio (e.g., 10:1).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or a soluble anti-CD3 antibody.
-
Include control wells with T-cells alone, tumor cells alone, and T-cells with stimulus but without tumor cells. To test blockade, add anti-PD-L1 or anti-PD-1 antibodies.
3. Incubation:
-
Co-culture the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
4. Readout:
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using an ELISA or a multiplex bead-based assay.
-
Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add ³H-thymidine or BrdU during the last 18 hours of culture and measure incorporation.
Quantitative Immunofluorescence for PD-L1 in Tumors
This method allows for the visualization and quantification of CD274 expression and its spatial relationship with other markers within the tumor microenvironment.
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Perform deparaffinization and rehydration of the tissue sections.
-
Conduct heat-induced epitope retrieval using a citrate-based buffer.
2. Staining:
-
Block non-specific binding with a blocking buffer (e.g., containing serum and BSA).
-
Incubate with a primary antibody cocktail including an antibody against PD-L1 and other markers of interest (e.g., CD8 for cytotoxic T-cells, Pan-CK for tumor cells).
-
Wash the slides and incubate with a cocktail of fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a multispectral imaging system.
-
Use image analysis software to segment the tissue into different compartments (e.g., tumor, stroma) and to identify and quantify the number of positive cells for each marker.
-
Analyze the spatial proximity between PD-L1-positive cells and other cell types, such as CD8+ T-cells.[13]
Workflow for key experiments to study CD274 mechanism of action.
Conclusion
The CD274/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective cancer immunotherapies. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this important immune checkpoint and to develop novel therapeutic strategies that target it.
References
- 1. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of PD-L1 expression by standard therapy in head and neck cancer cell lines and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Quantitative spatial profiling of PD-1/PD-L1 interaction in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of A 274: A Technical Guide for Researchers
Introduction
A 274, also known as ABI-274, is a novel, potent small molecule inhibitor of tubulin polymerization. This technical guide provides an in-depth overview of the biological function and activity of this compound, with a focus on its mechanism of action as an anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways. This compound distinguishes itself by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Of particular significance is its efficacy in overcoming acquired resistance to targeted therapies, such as the BRAF inhibitor vemurafenib, in melanoma.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs, providing insights into their potency and synergistic effects.
Table 1: In Vitro Potency of this compound Analogs
| Compound | Average IC50 (nM) | Cell Line(s) | Reference |
| 5da (analog) | 15.7 | Not specified | [1] |
Table 2: Aqueous Solubility of this compound Analogs
| Compound | Aqueous Solubility (µg/mL) | Comparison Compounds | Reference |
| 5ga (analog) | 48.9 | SMART-1 (0.909), Paclitaxel (0.137), Combretastatin A4 (1.04) | [1] |
Table 3: Synergistic Activity of this compound with Vemurafenib in Melanoma Cell Lines
| Cell Line | Combination Index (CI) | Interpretation | Reference |
| A375 (Parental) | 0.32 | Strong Synergy | [2] |
| MDA-MB-435 (Parental) | 0.1 | Strong Synergy | [2] |
| A375RF21 (Vemurafenib-Resistant) | Confirmed Strong Synergy | Strong Synergy | [2] |
Core Mechanism of Action: Tubulin Inhibition
This compound exerts its primary anti-cancer effect by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3]
Binding to the Colchicine Site
This compound binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]
Figure 1. Mechanism of this compound-induced apoptosis via tubulin inhibition.
Synergistic Anti-Cancer Activity with Vemurafenib
A significant finding is the potent synergy of this compound with the BRAF inhibitor vemurafenib in overcoming acquired resistance in BRAF V600E mutant melanoma.[2] Vemurafenib treatment leads to G0/G1 cell cycle arrest; however, resistant cells can escape this checkpoint.[2] The combination with this compound, which blocks the G2/M phase, creates a dual blockade of the cell cycle, leading to enhanced apoptosis.[2]
Modulation of the AKT Signaling Pathway
The synergistic effect is mediated, at least in part, through the downregulation of the PI3K/AKT signaling pathway. The combination of this compound and vemurafenib effectively reduces the levels of both phosphorylated (active) and total AKT.[2] This impairment of a key cell survival pathway contributes to the enhanced apoptotic response in resistant melanoma cells.[2]
Figure 2. Synergistic mechanism of this compound and vemurafenib via AKT pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and various concentrations of this compound or a control compound (e.g., colchicine as a positive control, DMSO as a vehicle control).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves for different concentrations of this compound to the controls to determine its inhibitory effect.
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375RF21 vemurafenib-resistant melanoma cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, vemurafenib alone, and the combination of this compound and vemurafenib).
-
Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). For example, this compound could be administered at a dose of 25 mg/kg.[2]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the anti-tumor efficacy.
Figure 3. Experimental workflow for the evaluation of this compound.
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its ability to act synergistically with targeted therapies like vemurafenib highlights its potential for combination treatments, particularly in the context of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel anti-cancer strategies. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and the broader range of cancer types that may be susceptible to its action.
References
- 1. Synergistic combination of novel tubulin inhibitor ABI-274 and vemurafenib overcome vemurafenib acquired resistance in BRAFV600E melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Combination of Novel Tubulin Inhibitor ABI-274 and Vemurafenib Overcome Vemurafenib Acquired Resistance in BRAFV600E Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
The Core of A 274 (CD274/PD-L1): A Technical Guide to its Homologs, Analogs, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), encoded by the CD274 gene, stands as a pivotal checkpoint protein in the intricate dance of the immune system. Its role in suppressing T-cell mediated immune responses has been co-opted by various malignancies to evade immune surveillance, making it a prime target for cancer immunotherapy.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core aspects of CD274, its homologs across species, and the rapidly evolving landscape of its therapeutic analogs. We delve into the quantitative data of these analogs, detail key experimental protocols for their evaluation, and visualize the critical signaling pathways and workflows.
Homologs of CD274 (PD-L1)
The CD274 gene is highly conserved across vertebrate phylogeny, indicating its fundamental role in immune regulation.[4] Homologs of human CD274 have been identified in numerous species, which are instrumental in preclinical research and the development of immunotherapeutic agents. The structural and sequence similarities, particularly in the extracellular domains responsible for binding to its receptor, PD-1, are crucial for the translatability of animal model studies to human clinical applications.
For instance, the Ig V-type domain of human PD-L1 (amino acids 19-127) shares a sequence identity of 69.4% with its murine counterpart.[5] Despite the differences, the key residues involved in the interaction with PD-1 are largely conserved, allowing for the use of mouse models in the preclinical evaluation of PD-1/PD-L1 inhibitors.[5]
Analogs of CD274 (PD-L1): Therapeutic Agents
The therapeutic analogs of CD274 are primarily molecules designed to disrupt the interaction between PD-L1 and its receptor, PD-1, thereby unleashing the anti-tumor activity of the immune system.[1][6] These analogs fall into two main categories: monoclonal antibodies and small-molecule inhibitors.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) that target either PD-L1 or PD-1 have revolutionized cancer treatment.[6][7] These biologics bind with high specificity and affinity to their targets, effectively blocking the PD-1/PD-L1 signaling pathway.
Table 1: Approved Monoclonal Antibody Inhibitors of the PD-1/PD-L1 Pathway
| Drug Name (Brand Name) | Target | Antibody Type | FDA-Approved Indications (Selected) | Reference |
| Pembrolizumab (Keytruda®) | PD-1 | Humanized IgG4 | Melanoma, NSCLC, HNSCC, cHL, Urothelial Carcinoma | [7][8] |
| Nivolumab (Opdivo®) | PD-1 | Human IgG4 | Melanoma, NSCLC, RCC, cHL, HNSCC | [7][8] |
| Cemiplimab (Libtayo®) | PD-1 | Human IgG4 | Cutaneous Squamous Cell Carcinoma, Basal Cell Carcinoma, NSCLC | [7][8] |
| Atezolizumab (Tecentriq®) | PD-L1 | Humanized IgG1 | Urothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer | [7][8] |
| Avelumab (Bavencio®) | PD-L1 | Human IgG1 | Merkel Cell Carcinoma, Urothelial Carcinoma, RCC | [7][8] |
| Durvalumab (Imfinzi®) | PD-L1 | Human IgG1 | Urothelial Carcinoma, NSCLC | [7][8] |
Quantitative Data: Binding Affinities of Monoclonal Antibodies
The efficacy of these monoclonal antibodies is closely linked to their binding affinity for their respective targets. The dissociation constant (KD) is a key parameter used to quantify this affinity, with lower KD values indicating stronger binding.
Table 2: Binding Affinities (KD) of Selected PD-1/PD-L1 Monoclonal Antibodies
| Antibody | Target | KD Value | Reference |
| Pembrolizumab | PD-1 | ~29 pM | [9] |
| Nivolumab | PD-1 | ~3.06 nM | [9] |
| Avelumab | PD-L1 | ~42 pM | [9] |
| Atezolizumab | PD-L1 | ~400 pM | [9] |
Small-Molecule Inhibitors
While monoclonal antibodies have shown significant clinical success, they have limitations such as poor oral bioavailability and tumor penetration.[10][11] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer the potential for oral administration and improved tissue distribution.[11]
Table 3: Preclinical Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway
| Compound | Target | IC50 Value | Mechanism of Action | Reference |
| BMS-8 | PD-L1 | 146 nM | Induces PD-L1 dimerization | [12] |
| BMS-202 | PD-L1 | 18 nM | Induces PD-L1 dimerization | [12] |
| Anidulafungin | PD-L1 | KD of 76.9 μM | Blocks PD-1/PD-L1 interaction | [13] |
| JBI-2174 | PD-L1 | ~1 nM | Induces PD-L1 dimerization | [14] |
| LH1306 | PD-1/PD-L1 Pathway | 25 nM | Inhibits PD-1/PD-L1 interaction | [12] |
| LH1307 | PD-1/PD-L1 Pathway | 30 nM | Inhibits PD-1/PD-L1 interaction | [12] |
Signaling Pathway and Experimental Workflows
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells initiates an inhibitory signaling cascade within the T-cell.[15] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key components of the T-cell receptor (TCR) and CD28 signaling pathways.[15] The ultimate outcome is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade immune destruction.[15]
Caption: The PD-1/PD-L1 inhibitory signaling pathway.
Experimental Workflow for Evaluating PD-L1 Inhibitors
The development and validation of PD-L1 inhibitors involve a series of in vitro and in vivo experiments to assess their binding, potency, and functional effects.
Caption: A typical experimental workflow for the development of PD-L1 inhibitors.
Key Experimental Protocols
Immunohistochemistry (IHC) for PD-L1 Expression
Objective: To detect the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, or SP263) at a predetermined optimal concentration and time.[16][17]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Scoring: Evaluate PD-L1 expression using established scoring systems such as the Tumor Proportion Score (TPS) or Combined Positive Score (CPS).[18]
PD-1/PD-L1 Blockade Bioassay
Objective: To measure the ability of a test compound (antibody or small molecule) to block the interaction between PD-1 and PD-L1 and restore T-cell activation.
Methodology:
-
Cell Culture: Co-culture PD-1 expressing effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing target cells (e.g., CHO-K1 cells).[19]
-
Compound Treatment: Add serial dilutions of the test compound to the co-culture.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.[19]
-
Luciferase Assay: Measure the luciferase activity, which is proportional to the extent of T-cell activation.[19]
-
Data Analysis: Calculate the EC50 value, which represents the concentration of the compound that results in 50% of the maximal response, to determine its potency.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (KD) of an analog to CD274.
Methodology:
-
Immobilization: Immobilize recombinant human PD-L1 protein onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the analog (e.g., monoclonal antibody or small molecule) over the sensor surface.
-
Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka) and off-rate (kd) constants.
-
Affinity Calculation: Calculate the dissociation constant (KD) as the ratio of kd/ka.
Conclusion
The targeting of CD274 (PD-L1) has ushered in a new era of cancer therapy. A deep understanding of its homologs is essential for preclinical modeling, while the continued development of novel and improved analogs, including both monoclonal antibodies and small-molecule inhibitors, holds the promise of extending the benefits of immunotherapy to a broader range of patients. The experimental protocols and workflows outlined in this guide provide a framework for the robust evaluation of these next-generation therapeutics. As research in this field continues to accelerate, a thorough grasp of the core principles of CD274 biology and pharmacology will remain indispensable for scientists and drug developers working to harness the power of the immune system in the fight against cancer.
References
- 1. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. Gene code CD274/PD-L1: from molecular basis toward cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human cancer immunotherapy with antibodies to the PD-1 and PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Anti PD-1 and Anti PD-L1 Monoclonal Antibodies in People Living with HIV and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Looking for the Optimal PD-1/PD-L1 Inhibitor in Cancer Treatment: A Comparison in Basic Structure, Function, and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PD-L1 Testing | Choose the Right Test [arupconsult.com]
- 19. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In Vitro and In Vivo Studies of CD274 (PD-L1)
Introduction to CD274 (PD-L1)
CD274, more commonly known as Programmed Death-Ligand 1 (PD-L1), is a crucial transmembrane protein that plays a significant role in the regulation of the immune system. It is a key component of the PD-1/PD-L1 signaling pathway, which acts as an immune checkpoint to prevent excessive immune responses and maintain self-tolerance.[1][2] The interaction between PD-L1 on cell surfaces and its receptor, Programmed Death-1 (PD-1) on activated T cells, transmits an inhibitory signal that suppresses T cell proliferation and cytokine production.[1]
In the context of oncology, many tumor cells exploit this mechanism by overexpressing PD-L1 on their surface. This allows them to evade the host's immune system by inhibiting the anti-tumor T cell response.[2] Consequently, the PD-1/PD-L1 pathway has become a primary target for cancer immunotherapy, with the development of checkpoint inhibitors that block this interaction and restore anti-tumor immunity.[3] A thorough understanding of the methodologies used to study CD274 both in vitro and in vivo is paramount for the development of new and effective cancer therapies.
In Vitro Studies of CD274 (PD-L1)
In vitro studies are performed outside of a living organism, typically in a controlled laboratory environment using cell cultures.[4][5] These studies are fundamental for dissecting the molecular mechanisms of CD274 expression and function, as well as for the initial screening and characterization of therapeutic agents targeting this pathway.
Key In Vitro Experimental Protocols
1. Quantification of CD274 (PD-L1) Expression
Objective: To measure the levels of PD-L1 mRNA and protein in cancer cell lines.
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify CD274 gene expression levels.
-
Western Blot: A standard technique to detect and quantify PD-L1 protein levels in cell lysates.[6]
-
Flow Cytometry: Allows for the quantification of cell surface PD-L1 expression on intact cells using fluorescently labeled anti-PD-L1 antibodies.
-
Immunohistochemistry (IHC): Used to visualize PD-L1 expression in fixed tumor tissue sections.[6]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of soluble PD-L1 in cell culture supernatants.[1][6]
2. Cell Viability and Proliferation Assays
Objective: To assess the effect of targeting PD-L1 on cancer cell growth.
Methodologies:
-
MTT/XTT Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.[6][7]
-
CTG (CellTiter-Glo) Assay: A luminescence-based assay that quantifies ATP as a measure of cell viability.[6]
-
BrdU Assay: An immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.[6]
3. T-cell Activation and Co-culture Assays
Objective: To model the interaction between tumor cells and T cells and to evaluate the ability of PD-L1 inhibitors to restore T-cell effector functions.
Methodology:
-
Cancer cells expressing PD-L1 are co-cultured with isolated T cells (e.g., from peripheral blood mononuclear cells - PBMCs).
-
T cells are stimulated to induce activation (e.g., using anti-CD3/CD28 antibodies).
-
The therapeutic agent (e.g., an anti-PD-L1 antibody) is added to the co-culture.
-
Endpoints to measure T-cell activation include:
-
Cytokine Release Assays (e.g., ELISA, Luminex): To measure the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
-
T-cell Proliferation Assays: Using methods like CFSE dilution measured by flow cytometry.
-
Cytotoxicity Assays: To measure the ability of T cells to kill cancer cells.
-
4. Signaling Pathway Analysis
Objective: To investigate the intracellular signaling pathways that regulate CD274 expression.
Methodology:
-
Western Blotting: To detect the phosphorylation status of key signaling proteins, such as those in the PI3K/AKT and STAT3 pathways, which have been shown to regulate PD-L1 expression.[2]
Experimental Workflow for In Vitro Screening
Workflow for in vitro evaluation of PD-L1 inhibitors.
In Vivo Studies of CD274 (PD-L1)
In vivo studies are conducted within a living organism, such as a mouse or other animal model, to evaluate the effects of a therapeutic agent in a complex biological system.[5][8] These studies are critical for assessing the efficacy, safety, pharmacokinetics, and pharmacodynamics of anti-PD-L1 therapies before they can be tested in humans.
Key In Vivo Experimental Protocols
1. Tumor Xenograft and Syngeneic Models
Objective: To evaluate the anti-tumor efficacy of PD-L1 inhibitors in a living organism.
Methodologies:
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., NOD/SCID or NU/FOX mice).[9] These models are useful for assessing the direct effects of a drug on tumor growth but are not suitable for studying immune interactions.
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models have a fully functional immune system and are essential for evaluating immunotherapies like PD-L1 inhibitors.[10]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the study of the interaction between human tumors and a human immune system.[6]
Typical Experimental Protocol:
-
Tumor cells are implanted subcutaneously or orthotopically into mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with the PD-L1 inhibitor, a vehicle control, or a standard-of-care chemotherapy.[9]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and other tissues are harvested for further analysis (e.g., IHC, flow cytometry).
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand how the body processes the drug (PK) and how the drug affects the body (PD).
Methodologies:
-
PK Analysis: Blood samples are collected at various time points after drug administration to measure drug concentration, absorption, distribution, metabolism, and excretion.[10][11]
-
PD Analysis: Tumor and immune cell populations are analyzed to confirm target engagement and to measure downstream biological effects, such as changes in immune cell infiltration into the tumor.
3. Safety and Toxicology Studies
Objective: To evaluate the potential adverse effects of the therapeutic agent.
Methodology:
-
Animals are monitored for signs of toxicity, such as weight loss, changes in behavior, and organ damage.
-
Blood chemistry and hematology are analyzed.
-
Histopathological examination of major organs is performed at the end of the study.
Signaling Pathway of PD-L1 Immune Suppression
PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Data Presentation: In Vitro vs. In Vivo Comparison
Summarizing quantitative data in a structured format is essential for comparing the results obtained from in vitro and in vivo studies.
Table 1: Quantitative Comparison of a Hypothetical PD-L1 Inhibitor (Ab-X)
| Parameter | In Vitro Data | In Vivo Data (Syngeneic Mouse Model) | Rationale for Comparison |
| Potency/Efficacy | IC50: 5 nM (T-cell activation assay) | Tumor Growth Inhibition (TGI): 65% at 10 mg/kg | IC50 reflects potency at a cellular level, while TGI measures efficacy in a complex organism.[9][12] |
| Target Engagement | Binding Affinity (KD): 0.5 nM (SPR) | Receptor Occupancy: >90% in tumor-infiltrating lymphocytes | Demonstrates that the drug binds its target both in a purified system and within the tumor microenvironment. |
| Mechanism of Action | IFN-γ Release: 5-fold increase in co-culture | CD8+ T-cell Infiltration: 3-fold increase in tumor | Links the cellular mechanism (cytokine release) to the physiological outcome (immune cell infiltration). |
| Dose-Response | EC50: 2 nM (cell-based assay) | Effective Dose (ED50): 5 mg/kg for 50% TGI | Correlates the concentration needed for an effect in vitro with the dose needed in a whole organism. |
Table 2: Methodological Summary
| Study Type | Advantages | Disadvantages | Typical Application |
| In Vitro | High throughput, low cost, controlled environment, detailed mechanistic insights.[4][13] | Lacks physiological complexity, may not predict in vivo efficacy or toxicity.[5][8] | Initial drug screening, mechanism of action studies, dose-response relationships. |
| In Vivo | High physiological relevance, evaluates systemic effects (PK/PD, safety), essential for preclinical validation.[8][14] | Expensive, lower throughput, ethical considerations, species differences may not fully translate to humans.[5][15] | Efficacy testing, safety and toxicology assessment, pharmacokinetic profiling. |
Conclusion
The study of CD274 (PD-L1) requires a complementary approach utilizing both in vitro and in vivo models. In vitro assays provide a controlled environment to elucidate molecular mechanisms and screen candidate drugs with high throughput.[4][13] In vivo studies are indispensable for validating these findings in a complex physiological system, assessing systemic efficacy, and evaluating the safety profile of a potential therapeutic.[5] A comprehensive understanding and strategic application of both methodologies are critical for the successful development of novel immunotherapies targeting the PD-1/PD-L1 pathway and ultimately improving outcomes for cancer patients.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Oncogenic kinase NPM/ALK induces through STAT3 expression of immunosuppressive protein CD274 (PD-L1, B7-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 5. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. SQ1274, a novel microtubule inhibitor, inhibits ovarian and uterine cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 9. SQ1274, a novel microtubule inhibitor, inhibits ovarian and uterine cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Model and Therapeutics Evaluation Core [karmanos.org]
- 11. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo vs. In Vitro Trials (and Why Combining Both Is Best) | HowStuffWorks [science.howstuffworks.com]
- 14. An in vivo model system for evaluation of the host response to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo models to evaluate ingestible devices: Present status and current trends - PubMed [pubmed.ncbi.nlm.nih.gov]
The CheckMate 274 Trial: A Literature Review on Adjuvant Nivolumab in High-Risk Urothelial Carcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and background on the CheckMate 274 clinical trial, a pivotal study that has reshaped the treatment landscape for high-risk, muscle-invasive urothelial carcinoma (MIUC). The trial's findings have established a new standard of care in the adjuvant setting, demonstrating the efficacy of the immune checkpoint inhibitor nivolumab in improving disease-free survival. This document will delve into the core aspects of the trial, the underlying biological pathways, and the key experimental methodologies, presenting the information in a structured and detailed manner for researchers, scientists, and drug development professionals.
Background: The Unmet Need in High-Risk Urothelial Carcinoma
Urothelial carcinoma, the most common type of bladder cancer, poses a significant clinical challenge, particularly in its muscle-invasive form. Despite radical surgery, a substantial proportion of patients with high-risk MIUC experience disease recurrence.[1] Historically, the standard of care has been radical surgery, with or without neoadjuvant cisplatin-based chemotherapy. However, many patients are ineligible for cisplatin, and there has been no conclusive evidence to support the use of adjuvant chemotherapy in those who did not receive neoadjuvant treatment or had residual disease after neoadjuvant cisplatin.[2][3] This created a critical unmet need for effective adjuvant therapies to reduce the risk of recurrence and improve long-term outcomes for these patients.
The CheckMate 274 trial was designed to address this gap by evaluating the efficacy and safety of the programmed death-1 (PD-1) inhibitor nivolumab as an adjuvant therapy for patients with high-risk MIUC following radical surgery.[1][3]
The CheckMate 274 Trial: Design and Key Findings
CheckMate 274 was a phase 3, randomized, double-blind, multi-center trial that enrolled 709 patients with high-risk MIUC who had undergone radical surgery.[1][4] Patients were randomized on a 1:1 basis to receive either nivolumab (240 mg every two weeks) or a placebo for up to one year.[3] The trial's dual primary endpoints were disease-free survival (DFS) in the intention-to-treat (ITT) population and in a sub-population of patients whose tumors expressed programmed death-ligand 1 (PD-L1) at a level of 1% or greater.[3]
The trial met its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in DFS with nivolumab compared to placebo in both the ITT population and the PD-L1-positive subgroup.[3]
Quantitative Data from the CheckMate 274 Trial
The following tables summarize the key quantitative outcomes from the CheckMate 274 trial, providing a clear comparison of the efficacy of nivolumab versus placebo.
Table 1: Disease-Free Survival (DFS)
| Population | Nivolumab (Median DFS, months) | Placebo (Median DFS, months) | Hazard Ratio (95% CI) |
| Intention-to-Treat (ITT) | 20.8 | 10.8 | 0.70 (0.55-0.89) |
| PD-L1 ≥ 1% | 52.6 | 8.4 | 0.55 (0.35-0.85) |
Table 2: Secondary and Exploratory Endpoints
| Endpoint | Population | Nivolumab (Median, months) | Placebo (Median, months) | Hazard Ratio (95% CI) |
| Non-Urothelial Tract Recurrence-Free Survival | ITT | 22.9 | 13.7 | 0.72 (0.59-0.89) |
| Distant Metastasis-Free Survival | ITT | 40.5 | 29.5 | 0.75 (Not Reported) |
| Overall Survival (Interim Analysis) | ITT | Not Reached | Not Reached | 0.76 (0.61-0.96) |
| Overall Survival (Interim Analysis) | PD-L1 ≥ 1% | Not Reached | Not Reached | 0.56 (0.36-0.86) |
The PD-1/PD-L1 Signaling Pathway: The Core of CheckMate 274's Success
The efficacy of nivolumab in the CheckMate 274 trial is rooted in its mechanism of action, which targets the PD-1/PD-L1 immune checkpoint pathway. This pathway plays a crucial role in regulating T-cell activation and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance.
Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its functional inactivation and preventing it from attacking the cancer cell. Nivolumab, a monoclonal antibody, blocks the interaction between PD-1 and PD-L1, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Experimental Protocols: Key Methodologies in CheckMate 274
The CheckMate 274 trial and related research rely on a set of key experimental protocols to assess patient eligibility, monitor treatment response, and understand the underlying biology. This section provides detailed methodologies for these critical experiments.
PD-L1 Immunohistochemistry (IHC)
The assessment of PD-L1 expression is a critical biomarker analysis in the CheckMate 274 trial. The PD-L1 IHC 28-8 pharmDx assay was used to determine the PD-L1 status of tumors.[5]
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Antigen Retrieval: Slides are deparaffinized and subjected to heat-induced epitope retrieval using a low pH buffer.
-
Primary Antibody Incubation: The slides are incubated with the primary antibody, a rabbit monoclonal anti-PD-L1 antibody (clone 28-8).
-
Detection System: A polymer-based detection system is used, followed by incubation with a substrate-chromogen (DAB) to visualize the PD-L1 protein.
-
Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: PD-L1 expression is scored as the percentage of tumor cells with positive membrane staining at any intensity. A tumor is considered PD-L1 positive if ≥ 1% of the tumor cells show membrane staining.
References
- 1. urologiabe.com [urologiabe.com]
- 2. mdpi.com [mdpi.com]
- 3. First results from the phase 3 CheckMate 274 trial of adjuvant nivolumab vs placebo in patients who underwent radical surgery for high-risk muscle-invasive urothelial carcinoma (MIUC). - ASCO [asco.org]
- 4. urologytimes.com [urologytimes.com]
- 5. agilent.com [agilent.com]
An In-depth Technical Guide to the Identification and Validation of CD274 (PD-L1) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed death-ligand 1 (PD-L1), also known as Cluster of Differentiation 274 (CD274) or B7 homolog 1 (B7-H1), has emerged as a pivotal target in cancer immunotherapy. Its interaction with the programmed cell death protein 1 (PD-1) receptor on activated T cells leads to the suppression of the adaptive immune response, a mechanism that tumor cells exploit to evade immune surveillance. This technical guide provides a comprehensive overview of the core methodologies and data essential for the identification and validation of CD274 as a therapeutic target.
Data Presentation
Quantitative data is crucial for the assessment of a potential therapeutic target. The following tables summarize key quantitative parameters related to CD274 expression, binding affinities, and genetic alterations across various cancer types.
Table 1: Expression of CD274 (PD-L1) in Various Cancer Types
This table outlines the expression levels of PD-L1 across a range of malignancies, as determined by immunohistochemistry (IHC). The data is categorized by the percentage of positive tumor cells (TC).
| Cancer Type | TC < 1% | 1% ≤ TC < 50% | TC ≥ 50% | Reference |
| Lung Cancer | 55.9% | 34.0% | 10.1% | [1] |
| Melanoma | 50.5% | 35.7% | 13.8% | [1] |
| Gastric Cancer | 77.7% | 20.2% | 2.1% | [1] |
| Colorectal Cancer | 81.5% | 18.5% | 0% | [1] |
| Liver Cancer | 67.7% | 30.8% | 1.5% | [1] |
| Bile Duct Cancer | 65.7% | 28.6% | 5.7% | [1] |
| Pancreatic Cancer | 64.6% | 31.2% | 4.2% | [1] |
| Glioma | 30.3% | 63.1% | 6.6% | [1] |
| Renal Cell Carcinoma | - | - | - | [2][3] |
| Squamous Cell Carcinoma | - | 41.05% (>1%) | 16.08% (>5%) | [4] |
| Adenocarcinoma | - | 34.72% (>1%) | 9.33% (>5%) | [4] |
Note: Data for Renal Cell Carcinoma and specific subtypes of lung cancer are presented with different cut-off values in the referenced literature.
Table 2: Binding Affinity of the PD-1/PD-L1 Interaction
The binding affinity, represented by the equilibrium dissociation constant (KD), is a critical parameter for understanding the strength of the PD-1/PD-L1 interaction. These values are typically determined by Surface Plasmon Resonance (SPR).
| Interacting Molecules | KD (μM) | Method | Reference |
| Human PD-1 / Human PD-L1 | 1.15 ± 0.11 | SPR | |
| Human PD-1 / Peptide Inhibitor (Ar5Y_4) | 1.38 ± 0.39 | SPR |
Note: PD-L2 binds to PD-1 with a 2-6 fold higher affinity than PD-L1[5].
Signaling Pathways
The expression of CD274 is regulated by various signaling pathways, with the NPM/ALK-STAT3 axis being a prominent example in certain cancers.
Caption: NPM/ALK-STAT3 signaling pathway inducing CD274 expression.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to target identification and validation.
Experimental Workflow: Target Identification and Validation of CD274
Caption: A logical workflow for identifying and validating CD274 as a therapeutic target.
Detailed Methodologies for Key Experiments
Immunohistochemistry (IHC) for CD274 (PD-L1) Detection
Objective: To detect and quantify the expression of CD274 protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol series)
-
Antigen retrieval buffer (e.g., EDTA buffer, pH 9.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval
-
Primary antibody against CD274 (e.g., clones 22C3, 28-8, E1L3N, SP142, SP263)
-
Negative control (isotype-matched IgG)
-
Detection system (e.g., HRP-polymer-based system)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
-
Automated staining platform (e.g., Dako Autostainer Link 48, Ventana Benchmark) or manual staining equipment
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer in a pressure cooker.
-
Heat to 121°C for 10-20 minutes.
-
Allow to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Staining (Automated Platform Recommended):
-
Peroxidase Block: Incubate with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply the primary anti-CD274 antibody at the optimized dilution and incubate for 30-60 minutes at room temperature. For the negative control slide, apply the isotype control IgG at the same concentration.
-
Detection System: Apply the HRP-polymer-based secondary antibody and incubate according to the manufacturer's instructions.
-
Chromogen Application: Apply DAB chromogen and incubate until the desired brown color develops.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
-
-
Scoring:
-
PD-L1 expression is typically scored as the percentage of tumor cells with membranous staining (Tumor Proportion Score, TPS) or based on the combined staining of tumor cells and immune cells (Combined Positive Score, CPS).
-
Chromatin Immunoprecipitation (ChIP) for STAT3 Binding to the CD274 Promoter
Objective: To determine if the transcription factor STAT3 directly binds to the promoter region of the CD274 gene in vivo.
Materials:
-
Cell culture reagents
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion reagents
-
Anti-STAT3 antibody (ChIP-grade)
-
Normal rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers specific for the CD274 promoter region containing putative STAT3 binding sites
-
qPCR master mix and instrument
Protocol:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin with the anti-STAT3 antibody or normal rabbit IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the specific region of the CD274 promoter.
-
Calculate the enrichment of the target region in the STAT3 IP sample relative to the IgG control and input DNA.
-
Co-Immunoprecipitation (Co-IP) for NPM/ALK and STAT3 Interaction
Objective: To verify the physical interaction between the NPM/ALK fusion protein and STAT3.
Materials:
-
Cell lines expressing NPM/ALK (e.g., Karpas 299)
-
Cell lysis buffer (non-denaturing)
-
Antibody against NPM/ALK or STAT3 for immunoprecipitation
-
Normal rabbit or mouse IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Antibodies against NPM/ALK and STAT3 for Western blotting
Protocol:
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with the primary antibody (e.g., anti-NPM/ALK) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody against the putative interacting protein (e.g., anti-STAT3).
-
A band corresponding to STAT3 in the NPM/ALK immunoprecipitated sample indicates an interaction. A reciprocal experiment (immunoprecipitating with anti-STAT3 and blotting for NPM/ALK) should be performed for confirmation.
-
Conclusion
The identification and validation of CD274 as a therapeutic target represent a landmark in oncology. This guide has provided a framework for the key quantitative data, signaling pathways, and detailed experimental protocols necessary for this process. A thorough understanding and meticulous application of these methodologies are essential for the continued development of novel and effective cancer immunotherapies targeting the PD-1/PD-L1 axis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Classification of PD‐L1 expression in various cancers and macrophages based on immunohistocytological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Mass Spectrometry Analysis of PD-L1 Protein Expression, N-glycosylation and Expression Stoichiometry with PD-1 and PD-L2 in Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adherent Cell Culture in Drug Development
Introduction
Cell culture is a fundamental technique in pharmacology and drug development, providing a crucial initial step for screening the pharmacological activity of compounds.[1] The selection of an appropriate cell line is critical, as the activity of a compound can be highly specific.[1] This document provides a detailed protocol for the culture of adherent cells, with specific considerations for the Hs 274.T cell line, and its application in drug development research. While originally thought to be a breast carcinoma cell line, the Hs 274.T cell line has been identified as a fibroblastic cell line.[2]
Data Presentation
Table 1: Hs 274.T Cell Line Characteristics
| Characteristic | Description | Source |
| Cell Line Name | Hs 274.T | [2] |
| Synonyms | Hs-274-T; Hs274T; HS274T | [2] |
| Accession | CVCL_0711 | [2] |
| Cell Type | Fibroblast | [2] |
| Species of Origin | Homo sapiens (Human) | [2] |
| Sex of Cell | Female | [2] |
| Age at Sampling | 66 years | [2] |
| Derived From | In situ; Breast | [2] |
| Problematic Note | Misclassified. Originally thought to be a breast carcinoma cell line but shown to be a fibroblastic cell line. | [2] |
Table 2: Culture Conditions and Reagents for Hs 274.T
| Parameter | Recommendation | Source |
| Base Medium | ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) | |
| Complete Growth Medium | Base medium + 10% Fetal Bovine Serum (FBS) | |
| Incubation Temperature | 37°C | |
| Incubator Atmosphere | 5% CO2 in air | |
| Subcultivation Ratio | 1:2 | |
| Medium Renewal | Every 2 to 3 days | |
| Dissociation Reagent | 0.25% Trypsin, 0.03% EDTA solution | |
| Cryopreservation Medium | 45% RPMI basal medium + 50% FBS + 5% DMSO or 40% RPMI basal medium + 50% FBS + 10% DMSO | [3] |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved Cells
This protocol describes the procedure for reviving cryopreserved cells for culture.
-
Preparation: Pre-warm the complete growth medium in a 37°C water bath.[3]
-
Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes. To minimize contamination, do not submerge the O-ring and cap.
-
Decontamination: Once thawed, decontaminate the vial by spraying with 70% ethanol.
-
Cell Transfer: Under aseptic conditions, transfer the vial contents to a centrifuge tube containing 9.0 ml of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seeding: Transfer the cell suspension into a 25 cm² or 75 cm² culture flask. To avoid excessive alkalinity, it is recommended to place the culture vessel with medium in the incubator for at least 15 minutes prior to adding the cells to allow the medium to reach its normal pH (7.0 to 7.6).
-
Incubation: Incubate the culture at 37°C in a 5% CO2 incubator.
Protocol 2: Subculturing of Adherent Cells
This protocol outlines the procedure for passaging adherent cells.
-
Medium Removal: Aspirate and discard the culture medium from the flask.
-
Rinsing: Rinse the cell monolayer with a 0.25% trypsin, 0.03% EDTA solution to remove all traces of serum that may inhibit the action of trypsin.
-
Dissociation: Add 1 to 2 ml of the trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach. Monitor the process under a microscope.
-
Neutralization: Once the cells have detached, add fresh, pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Aspirate the cells by gently pipetting up and down to create a single-cell suspension.
-
Dispensing: Dispense the cell suspension into new culture flasks at the desired subcultivation ratio (a 1:2 ratio is recommended for Hs 274.T).
-
Incubation: Return the new culture flasks to the 37°C, 5% CO2 incubator.
Protocol 3: Cryopreservation of Adherent Cells
This protocol details the steps for freezing adherent cells for long-term storage.
-
Cell Preparation: Follow steps 1-5 of the subculturing protocol to obtain a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 3 minutes to pellet the cells.[3]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in freezing medium (e.g., 45% basal medium, 50% FBS, and 5% DMSO).[3]
-
Aliquoting: Transfer the cell suspension to cryovials.[3]
-
Freezing: Place the cryovials in a suitable freezing container and store them at -80°C overnight.[3]
-
Long-Term Storage: Transfer the vials to liquid nitrogen vapor phase for long-term storage.[3] Storage at -70°C will result in a loss of viability.
Mandatory Visualizations
Caption: A typical experimental workflow for in vitro drug screening.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for A 274 Compounds
The designation "A 274" can refer to several distinct investigational compounds. This document provides detailed application notes and protocols for the most prominent substances identified under this designation, tailored for researchers, scientists, and drug development professionals. The information is organized by compound: CK-274 (Aficamten) , Nivolumab (from the CheckMate 274 trial) , and MGS0274 Besylate .
CK-274 (Aficamten)
Compound Class: Cardiac Myosin Inhibitor
Therapeutic Area: Hypertrophic Cardiomyopathy
Application Notes
Aficamten (CK-274) is a novel small molecule that acts as a cardiac myosin inhibitor. It has been shown to decrease cardiac myosin ATPase activity and reduce cardiac fractional shortening.[1] Its primary application in research and clinical development is for the treatment of hypertrophic cardiomyopathy (HCM), particularly in cases with left ventricular outflow tract obstruction (LVOTO).[1]
Mechanism of Action: Aficamten targets cardiac myosin, the motor protein responsible for heart muscle contraction. By inhibiting the ATPase activity of myosin, it reduces the number of actin-myosin cross-bridges formed, leading to a decrease in cardiac contractility. This mechanism helps to alleviate the hypercontractility characteristic of HCM and can reduce the pressure gradient in the left ventricular outflow tract.
Quantitative Data Summary
Table 1: Preclinical Dosage and Effects of Aficamten (CK-274) in a Feline HCM Model
| Parameter | Value | Species/Model | Notes |
| Dosage | 2 mg/kg | Feline (A31P MYBPC3 mutation) | Single oral dose.[1] |
| Vehicle | 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) and 0.1% TWEEN® 80 in Ultra Pure water | Feline | Oral gavage.[1] |
| Primary Effect | Reduction in LV systolic function | Feline | Increased Left Ventricular Internal Diameter in systole (LVIDs) with preserved Left Ventricular Internal Diameter in diastole (LVIDd).[1] |
| Secondary Effects | - Reduced LV pressure gradient- Reduced incidence of LVOTO- Increased Heart Rate (at 2 mg/kg)- Reduced Isovolumic Relaxation Time (IVRT)- Reduced Tricuspid Annular Plane Systolic Excursion (TAPSE) | Feline | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of Aficamten in a Feline HCM Model [1]
Objective: To assess the pharmacodynamic effects of a single oral dose of Aficamten on cardiac function in cats with hereditary HCM.
Materials:
-
Aficamten (CK-274)
-
Vehicle: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC), 0.1% TWEEN® 80, Ultra Pure water
-
Oral gavage needles
-
Echocardiography equipment
Procedure:
-
Animal Model: Use purpose-bred cats with a naturally occurring A31P MYBPC3 mutation and a clinical diagnosis of HCM with LVOTO.
-
Dosing Solution Preparation: Prepare a suspension of Aficamten in the vehicle at the desired concentration to achieve a 2 mg/kg dose in a 1 mg/kg volume.
-
Administration: Administer a single oral dose of 2 mg/kg Aficamten via oral gavage. For the control group, administer the vehicle only.
-
Echocardiographic Evaluation: Perform echocardiograms at baseline (0 hours) and at 6, 24, and 48 hours post-dosing.
-
Washout Period: In a cross-over study design, a minimum washout period of 2 weeks should be observed between treatments.[1]
Diagrams
Caption: Experimental workflow for in vivo testing of Aficamten in a feline HCM model.
Nivolumab (CheckMate 274 Trial)
Compound Class: Monoclonal Antibody (IgG4), PD-1 Inhibitor
Therapeutic Area: Oncology (Urothelial Carcinoma)
Application Notes
The CheckMate 274 trial is a phase III study evaluating the efficacy and safety of Nivolumab as an adjuvant therapy for patients with high-risk muscle-invasive urothelial carcinoma (MIUC) after radical surgery.[2][3] Nivolumab is an immune checkpoint inhibitor that blocks the programmed death-1 (PD-1) receptor, thereby enhancing T-cell-mediated anti-tumor responses.
Mechanism of Action: PD-1 is a checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the immune system. Nivolumab is an IgG4 monoclonal antibody that binds to PD-1, preventing its interaction with PD-L1 and restoring the immune system's ability to recognize and attack tumor cells.[4]
Quantitative Data Summary
Table 2: Nivolumab Dosage and Administration in the CheckMate 274 Trial
| Parameter | Value | Population | Notes |
| Dosage | 240 mg | High-risk MIUC patients | Administered every two weeks.[3][5] |
| Administration Route | Intravenous (IV) | High-risk MIUC patients | - |
| Treatment Duration | Up to 1 year | High-risk MIUC patients | [3][5] |
| Patient Population | 709 patients total | High-risk MIUC after radical resection | Randomized 1:1 to Nivolumab (n=353) or placebo (n=356).[4][5] |
Table 3: Key Efficacy Endpoints from CheckMate 274 (Median Follow-up of 36.1 months)
| Endpoint | Nivolumab Arm | Placebo Arm | Hazard Ratio (95% CI) |
| Disease-Free Survival (ITT) | 22.0 months | 11.0 months | 0.71 (0.58 - 0.86)[6] |
| Disease-Free Survival (PD-L1 ≥1%) | Not Reached | 8.4 months | 0.52 (0.37 - 0.72)[6] |
| Overall Survival (ITT) | Not Reached | Not Reached | 0.76 (0.61 - 0.96)[6] |
| Overall Survival (PD-L1 ≥1%) | Not Reached | Not Reached | 0.56 (0.36 - 0.86)[6] |
Experimental Protocols
Protocol 2: Adjuvant Nivolumab Administration for MIUC (CheckMate 274 Trial Design) [2][3]
Objective: To evaluate the efficacy of adjuvant Nivolumab compared to placebo in patients with high-risk MIUC post-radical resection.
Inclusion Criteria (Abbreviated):
-
Diagnosis of muscle-invasive urothelial carcinoma (bladder, ureter, or renal pelvis).
-
High risk of recurrence post-radical surgery.
-
Radical surgery performed within the last 120 days.
-
Disease-free status confirmed by imaging.
-
ECOG performance status ≤ 1.
Procedure:
-
Randomization: Randomize eligible patients in a 1:1 ratio to receive either Nivolumab or a placebo.
-
Dosing:
-
Nivolumab Arm: Administer 240 mg of Nivolumab intravenously every 2 weeks.
-
Placebo Arm: Administer a matching placebo intravenously every 2 weeks.
-
-
Treatment Cycle: Continue treatment for a maximum duration of one year, or until disease recurrence or unacceptable toxicity.
-
Monitoring: Monitor patients for disease-free survival (primary endpoint), overall survival, and treatment-related adverse events.
Diagrams
References
- 1. Pharmacokinetics of a single dose of Aficamten (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. asco.org [asco.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Bristol Myers Squibb - Adjuvant Opdivo (nivolumab) Continues to Provide Significant, Durable Clinical Benefits for Patients with Radically Resected, High-Risk Muscle-Invasive Urothelial Carcinoma After Three Years in CheckMate -274 Trial [news.bms.com]
- 6. Adjuvant Nivolumab in High-Risk Muscle-Invasive Urothelial Carcinoma: Expanded Efficacy From CheckMate 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CD274 (PD-L1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in suppressing the adaptive immune system.[1][2] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, inhibits T cell proliferation and cytokine production, thereby preventing autoimmune responses.[1][3] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[1][4] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy, leading to the development of several approved monoclonal antibody drugs.[2][5] High-throughput screening (HTS) assays are essential for the discovery of new small molecule inhibitors of the PD-1/PD-L1 pathway, which may offer advantages over antibody therapies in terms of oral bioavailability, tumor penetration, and cost of production.[6]
These application notes provide an overview of the signaling pathways involving CD274, and detailed protocols for high-throughput screening assays designed to identify and characterize novel inhibitors of the PD-1/PD-L1 interaction.
CD274 (PD-L1) Signaling Pathways
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that dampens T cell activation.[1] This is a crucial mechanism for maintaining immune homeostasis and preventing excessive inflammation. However, in the tumor microenvironment, this pathway is co-opted by cancer cells to suppress anti-tumor immunity.[4]
Several intracellular signaling pathways are known to regulate the expression of PD-L1 in cancer cells. These include constitutive oncogenic signaling pathways such as the PI3K-AKT-mTOR and RAS-MAPK pathways.[1][7] Understanding these pathways is crucial for developing strategies to target PD-L1 expression and function.
Caption: PD-L1 (CD274) signaling pathway in the tumor microenvironment.
High-Throughput Screening Assays for PD-L1 Inhibitors
A variety of HTS assays can be employed to identify and characterize inhibitors of the PD-1/PD-L1 interaction. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays (Binding Assays)
Biochemical assays directly measure the binding of PD-1 to PD-L1 and are useful for identifying compounds that physically disrupt this interaction.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a competitive binding assay using HTRF technology.
Materials:
-
Recombinant human PD-1 protein (tagged with terbium cryptate, donor)
-
Recombinant human PD-L1 protein (tagged with d2, acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 2 µL of the PD-1-terbium solution to each well.
-
Add 2 µL of the PD-L1-d2 solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
| Parameter | Description |
| Assay Principle | Competitive binding assay measuring the disruption of the PD-1/PD-L1 interaction. |
| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF). |
| Throughput | High (384-well or 1536-well format). |
| Readout | HTRF ratio, percent inhibition, IC50 values. |
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the functional consequences of PD-1/PD-L1 inhibition in a cellular environment.
Protocol: PD-L1 Blockade Bioassay using a Reporter Gene
This protocol utilizes engineered Jurkat T cells that express PD-1 and an NFAT-luciferase reporter, co-cultured with PD-L1-expressing cells.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 or a relevant cancer cell line)
-
PD-1/NFAT-luciferase Jurkat T cells
-
Cell culture medium
-
T cell receptor (TCR) activator (e.g., anti-CD3 antibody)
-
Luciferase substrate
-
384-well white, clear-bottom assay plates
-
Test compounds
Procedure:
-
Seed the PD-L1 expressing cells in the assay plate and incubate overnight.
-
The next day, add serial dilutions of the test compounds to the plate.
-
Add the PD-1/NFAT-luciferase Jurkat T cells and the TCR activator to each well.
-
Co-culture the cells for 6 hours at 37°C.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percent activation of the NFAT pathway for each compound concentration.
| Parameter | Description |
| Assay Principle | Measures the restoration of TCR signaling (via NFAT activation) upon blockade of the PD-1/PD-L1 interaction. |
| Cell Lines | PD-L1 expressing cells and PD-1/NFAT-luciferase reporter Jurkat T cells. |
| Detection Method | Luminescence. |
| Throughput | High (384-well format). |
| Readout | Luminescence signal, percent activation, EC50 values. |
Protocol: High-Throughput Flow Cytometry Assay for PD-L1 Expression
This protocol is designed to identify compounds that modulate the surface expression of PD-L1 on cancer cells.[8]
Materials:
-
THP-1 cells (human monocytic leukemia cell line) or other suitable cancer cell line.[8][9]
-
Interferon-gamma (IFN-γ) to induce PD-L1 expression.[8]
-
PE-conjugated anti-human PD-L1 antibody.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
384-well V-bottom plates.
-
High-throughput flow cytometer.
-
Test compounds.
Procedure:
-
Plate THP-1 cells in 384-well plates.[8]
-
Add serial dilutions of test compounds.
-
Stimulate the cells with IFN-γ (e.g., at an EC50 concentration) to induce PD-L1 expression.[8]
-
Incubate for 24-48 hours.
-
Wash the cells with flow cytometry buffer.
-
Stain the cells with the PE-conjugated anti-PD-L1 antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire data on a high-throughput flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of PD-L1 for each well.
-
Determine the effect of the compounds on PD-L1 expression.
| Parameter | Description |
| Assay Principle | Quantifies the cell surface expression of PD-L1 in the presence of test compounds.[8] |
| Cell Line | THP-1 or other cancer cell lines that upregulate PD-L1 in response to IFN-γ.[8][9] |
| Detection Method | Flow cytometry. |
| Throughput | High (384-well format). |
| Readout | Median Fluorescence Intensity (MFI) of PD-L1, percent change in expression. |
Data Presentation and Analysis
Quantitative data from HTS assays should be carefully analyzed and presented to allow for robust hit identification and comparison of compound potencies.
Table 1: Summary of Quantitative Data for Hypothetical PD-L1 Inhibitors
| Compound ID | HTRF Assay IC50 (µM) | Reporter Gene Assay EC50 (µM) | Flow Cytometry Assay (% PD-L1 Inhibition at 10 µM) |
| A-274-001 | 0.5 | 1.2 | 85 |
| A-274-002 | 2.1 | 5.8 | 62 |
| A-274-003 | > 50 | > 50 | 5 |
| Control Ab | 0.01 | 0.05 | 95 |
Experimental Workflow Diagram
Caption: A typical high-throughput screening workflow for identifying PD-L1 inhibitors.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing robust high-throughput screening assays for the identification and characterization of novel CD274 (PD-L1) inhibitors. The combination of biochemical and cell-based assays is crucial for a thorough evaluation of potential drug candidates. The detailed methodologies and data presentation guidelines will aid researchers in the successful execution of their drug discovery programs targeting this important immune checkpoint.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. Reactome | Regulation of PD-L1(CD274) expression [reactome.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. Gene code CD274/PD-L1: from molecular basis toward cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CD274 (PD-L1) in Proteomics and Genomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in regulating T-cell activation and preventing autoimmunity.[1][2] In the context of cancer, tumor cells can exploit this mechanism by overexpressing PD-L1 on their surface, leading to the inhibition of the host's anti-tumor immune response.[1][2] This immune evasion is a key mechanism of cancer progression. Consequently, CD274 has emerged as a major therapeutic target in oncology, with blockade of the PD-1/PD-L1 interaction forming the basis of several successful cancer immunotherapies.[1] These application notes provide an overview of the role of CD274 in proteomics and genomics research, with detailed protocols for its analysis.
I. Proteomics Applications: Quantifying CD274 Expression
The quantification of CD274 protein expression on tumor cells and immune cells within the tumor microenvironment is a crucial aspect of cancer research and clinical practice. It is often used as a predictive biomarker for response to anti-PD-1/PD-L1 therapies.
Quantitative Data on CD274 Protein Expression
The expression levels of CD274 can vary significantly across different cancer types and even within the same tumor.[3] Immunohistochemistry (IHC) is the most common method for assessing CD274 protein expression in clinical settings. The Tumor Proportion Score (TPS), which measures the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1, is a widely used metric.
| Cancer Type | Method | Key Quantitative Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | IHC | Overexpression associated with worse overall survival (HR 1.41).[4] Median PD-L1 TPS differed significantly based on CD274 copy number.[5] | [4][5] |
| Melanoma | Targeted Mass Spectrometry | PD-L1 abundance ranged from ~0.03 to 1.5 fmol/microgram of protein.[6] | [6] |
| Urothelial Carcinoma | IHC | CD274 copy number gains are significantly associated with PD-L1 positivity.[7] | [7] |
| Breast Carcinoma | IHC | CD274 copy number gains are significantly associated with PD-L1 positivity.[7] | [7] |
| Hepatocellular Carcinoma | IHC | Overexpression associated with worse overall survival (HR 1.75).[4] | [4] |
| Pancreatic Cancer | IHC | Overexpression associated with worse overall survival (HR 1.84).[4] | [4] |
| Renal Cell Carcinoma | IHC | Overexpression associated with worse overall survival (HR 1.55).[4] | [4] |
| Colorectal Cancer | IHC | Overexpression associated with worse overall survival (HR 1.46).[4] | [4] |
Experimental Protocol: Immunohistochemistry (IHC) for CD274 (PD-L1)
This protocol provides a general workflow for the detection of CD274 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Dewaxing and rehydration solutions (e.g., xylene, graded alcohols)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Primary antibody against CD274 (e.g., clone 22C3, 28-8, SP142, or SP263)
-
Detection system (e.g., polymer-based HRP detection kit)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a series of graded alcohol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer.
-
The specific time and temperature will depend on the antibody and tissue type.
-
-
Blocking:
-
Incubate sections with a protein block (e.g., serum-free protein block) to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD274 antibody at the recommended dilution and incubation time.
-
-
Detection:
-
Wash slides and apply the secondary antibody and polymer-HRP conjugate according to the detection system manufacturer's instructions.
-
-
Chromogen Application:
-
Apply the chromogen (e.g., DAB) and monitor for color development.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis:
-
Stained slides are evaluated by a trained pathologist.
-
The Tumor Proportion Score (TPS) is calculated as the percentage of viable tumor cells with membranous PD-L1 staining.
-
The Combined Positive Score (CPS), which includes PD-L1 staining in both tumor cells and immune cells, may also be used for some cancer types.
II. Genomics Applications: Analyzing CD274 Gene Alterations
Genomic alterations in the CD274 gene, located on chromosome 9p24.1, can influence its expression and have implications for cancer development and treatment.
Quantitative Data on CD274 Genomic Alterations
Comprehensive genomic profiling (CGP) is used to identify various genomic alterations in the CD274 gene.
| Alteration Type | Frequency (Pan-Cancer) | Key Quantitative Findings | Reference |
| Copy Number Gains | 17.6% | Associated with increased PD-L1 protein expression.[7] | [7] |
| Copy Number Neutral | 44.6% | - | [7] |
| Copy Number Loss | 37.9% | - | [7] |
| Short Variant (SV) Mutations | 0.3% | Most are missense substitutions; prevalence varies by tumor type.[8] | [8] |
| Gene Rearrangements | ~0.05% | Associated with increased PD-L1 IHC scores and higher tumor mutational burden.[9] | [9] |
Experimental Protocol: Comprehensive Genomic Profiling (CGP) for CD274
This protocol outlines a general workflow for analyzing genomic alterations in the CD274 gene using next-generation sequencing (NGS).
Materials:
-
Tumor tissue (FFPE or fresh frozen) or blood sample (for circulating tumor DNA)
-
DNA extraction kit
-
NGS library preparation kit
-
Targeted gene panel including the CD274 gene
-
NGS sequencer
-
Bioinformatics pipeline for data analysis
Procedure:
-
Sample Preparation and DNA Extraction:
-
Extract high-quality genomic DNA from the provided sample.
-
-
Library Preparation:
-
Prepare an NGS library from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
-
Target Enrichment:
-
Use a hybridization-based capture method with probes specific for the CD274 gene and other genes of interest to enrich for the target regions.
-
-
Sequencing:
-
Sequence the enriched library on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants, including single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (rearrangements).
-
Annotate the identified alterations to determine their potential clinical significance.
-
III. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for the analysis of CD274.
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. Expression of CD274 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Effect of CD274 (PD-L1) overexpression on survival outcomes in 10 specific cancers: a systematic review and meta-analysis. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Mass Spectrometry Analysis of PD-L1 Protein Expression, N-glycosylation and Expression Stoichiometry with PD-1 and PD-L2 in Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-cancer analysis of CD274 (PD-L1) mutations in 314,631 patient samples and subset correlation with PD-L1 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-cancer landscape of CD274 (PD-L1) rearrangements in 283,050 patient samples, its correlation with PD-L1 protein expression, and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PD-1/PD-L1 Signaling Pathway
Topic: Targeting CD274 (PD-L1) as a Tool for Studying the PD-1/PD-L1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Programmed cell death ligand 1 (PD-L1), also known as CD274 or B7 homolog 1 (B7-H1), is a transmembrane protein that plays a crucial role in regulating the immune system.[1][2] It is a key component of the programmed cell death protein 1 (PD-1)/PD-L1 signaling pathway, a major immune checkpoint that modulates T-cell activation and proliferation.[2][3] Under normal physiological conditions, the interaction between PD-L1 on antigen-presenting cells and PD-1 on activated T-cells delivers an inhibitory signal, leading to the suppression of T-cell activity and preventing autoimmunity.[4] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, enabling them to evade the host's immune response.[1][4] This immune evasion is a critical step in tumor progression. Consequently, blocking the PD-1/PD-L1 interaction has emerged as a highly effective cancer immunotherapy strategy.[5] This document provides an overview of the PD-1/PD-L1 pathway and detailed protocols for studying the effects of targeting CD274.
Signaling Pathway Overview
The binding of PD-L1 (CD274) on a tumor cell or antigen-presenting cell to the PD-1 receptor on a T-cell initiates a signaling cascade within the T-cell. This cascade leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. The net effect is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby suppressing the anti-tumor immune response.
Quantitative Data on Targeting the PD-1/PD-L1 Pathway
The efficacy of blocking the PD-1/PD-L1 pathway has been demonstrated in numerous clinical trials across various cancer types. The following table summarizes representative data for immune checkpoint inhibitors targeting this pathway.
| Drug | Target | Cancer Type | Metric | Value | Reference |
| Pembrolizumab | PD-1 | Metastatic NSCLC | Overall Survival (OS) vs. Chemo | 15.9 vs. 11.3 months | [6] |
| Pembrolizumab | Metastatic NSCLC | Progression-Free Survival (PFS) | 6.4 vs. 4.8 months | [6] | |
| Pembrolizumab | Metastatic NSCLC | Objective Response Rate (ORR) | 57.9% vs. 38.4% | [6] | |
| Nivolumab + Chemo | PD-1 | NSCLC (PD-L1 <1%) | PFS vs. Chemo alone | HR = 0.75-0.77 | [6] |
NSCLC: Non-Small Cell Lung Cancer; HR: Hazard Ratio.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol is designed to assess the effect of PD-L1 blockade on T-cell activation in a co-culture system with cancer cells.
Experimental Workflow:
Materials:
-
PD-L1 expressing cancer cell line (e.g., SK-OV-3, MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-Cell Isolation Kit (e.g., RosetteSep™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-human PD-L1 antibody (blocking antibody)
-
Isotype control antibody
-
Anti-human CD3 and anti-human CD28 antibodies (for T-cell stimulation)
-
Human IFN-γ and IL-2 ELISA kits
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69)
-
96-well flat-bottom plates
Protocol:
-
Day 1: Seed Cancer Cells: Seed the PD-L1 positive cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Day 2: Isolate and Add T-Cells:
-
Isolate T-cells from healthy donor PBMCs according to the manufacturer's protocol.
-
Remove the medium from the cancer cell plate and add 1 x 10^5 T-cells to each well.
-
Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the T-cells.
-
-
Treatment:
-
Add the anti-PD-L1 blocking antibody to the treatment wells at a final concentration of 10 µg/mL.
-
Add the isotype control antibody to the control wells at the same concentration.
-
-
Incubation: Incubate the co-culture plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
ELISA: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69), and analyze by flow cytometry.
-
Immunohistochemistry (IHC) for PD-L1 Expression in Tumor Tissue
This protocol describes the detection of PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Experimental Workflow:
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-human PD-L1
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-PD-L1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS and apply the DAB substrate solution until a brown color develops.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. PD-L1 positive cells will show brown staining on the cell membrane.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Reactome | Regulation of PD-L1(CD274) expression [reactome.org]
- 5. Enhancing anti-CD274 (PD-L1) targeting through combinatorial immunotherapy with bispecific antibodies and fusion proteins: from preclinical to phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. memoinoncology.com [memoinoncology.com]
Application Notes and Protocols for the Labeling and Detection of CD274 (PD-L1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the labeling and detection of CD274, also known as Programmed Death-Ligand 1 (PD-L1) or B7-H1. CD274 is a critical transmembrane protein that plays a pivotal role in regulating the immune system. It is a major focus in cancer immunotherapy research and drug development due to its role in tumor immune evasion.[1][2][3][4]
Introduction to CD274 (PD-L1)
CD274 is a ligand for the inhibitory receptor PD-1 (Programmed cell death protein 1), which is expressed on activated T-cells, B-cells, and myeloid cells.[1][3] The interaction between CD274 on tumor cells and PD-1 on T-cells delivers an inhibitory signal that suppresses T-cell activation and cytokine production, thereby allowing cancer cells to escape immune surveillance.[3][5] Understanding the expression levels and localization of CD274 is crucial for both basic research and the development of therapeutic agents that block the PD-1/PD-L1 pathway.
CD274 Signaling Pathway
The interaction between CD274 (PD-L1) and its receptor PD-1 on T-cells is a key immune checkpoint pathway. This interaction inhibits T-cell proliferation and cytokine production, leading to immune tolerance.[5] In the tumor microenvironment, this pathway is often exploited by cancer cells to evade the host's immune response.[2][3] Several signaling pathways have been implicated in the regulation of CD274 expression, including the PI3K/AKT and STAT3 pathways.[3]
Caption: PD-1/PD-L1 signaling pathway illustrating T-cell inhibition.
Antibody Labeling Protocols
Directly conjugating a primary antibody against CD274 with a fluorescent dye or biotin allows for simplified and versatile detection in various immunoassays.[6]
Fluorescent Labeling of Anti-CD274 Antibody
This protocol describes the labeling of an anti-CD274 antibody with an amine-reactive fluorescent dye such as an N-hydroxysuccinimidyl (NHS)-ester.[7]
Materials:
-
Purified anti-CD274 antibody (in an amine-free buffer like PBS)
-
Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor dyes)
-
DMSO or DMF for dissolving the dye
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Protocol:
-
Dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.[8]
-
Adjust the concentration of the purified anti-CD274 antibody to 1-2 mg/mL in the reaction buffer.
-
Add the dissolved fluorescent dye to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Separate the labeled antibody from the unconjugated dye using a size exclusion chromatography column equilibrated with the storage buffer.
-
Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.[7]
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[7]
Biotinylation of Anti-CD274 Antibody
Biotinylation enables signal amplification through the use of streptavidin or avidin conjugates. This protocol uses an NHS-ester of biotin.
Materials:
-
Purified anti-CD274 antibody (in an amine-free buffer)
-
NHS-Biotin
-
DMSO or DMF
-
Reaction buffer (as above)
-
Dialysis tubing or desalting column
-
Storage buffer (as above)
Protocol:
-
Dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare the anti-CD274 antibody at 1-2 mg/mL in the reaction buffer.
-
Add the dissolved NHS-Biotin to the antibody solution at a molar ratio of 10:1 to 30:1.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Determine the protein concentration.
-
Store the biotinylated antibody at 4°C or at -20°C for long-term storage.
Detection Methods and Protocols
The following are detailed protocols for the detection of CD274 using various standard laboratory techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA is commonly used for the detection of soluble CD274 (sPD-L1) in serum, plasma, or cell culture supernatants.[2][5]
Caption: Workflow for a sandwich ELISA to detect CD274.
Protocol for Sandwich ELISA:
-
Coating: Dilute the capture anti-CD274 antibody to a working concentration of 2 µg/mL in PBS.[9] Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with 300 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 300 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection anti-CD274 antibody, diluted to a working concentration (e.g., 0.5 µg/mL), to each well.[9] Incubate for 1 hour at room temperature.
-
Enzyme Conjugation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 30-60 minutes at room temperature, protected from light.[11]
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark until color develops.[12]
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[12]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[12]
Quantitative Data for ELISA:
| Parameter | Value/Range | Source |
| Capture Antibody Conc. | 2 µg/mL | [9] |
| Detection Antibody Conc. | 0.5 µg/mL | [9] |
| Standard Curve Range | 6.25 - 400 pg/mL | [9] |
| Sample Incubation Time | 2 - 2.5 hours | |
| Detection Ab Incubation | 1 hour | |
| Streptavidin-HRP Incubation | 45 minutes | |
| Substrate Incubation | 30 minutes |
Flow Cytometry
Flow cytometry is used to analyze the expression of cell surface and intracellular proteins on individual cells. It is a powerful tool for immunophenotyping and determining the percentage of CD274-positive cells in a heterogeneous population.[13][14]
Caption: Workflow for detecting cell surface CD274 via flow cytometry.
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture. Adjust the cell concentration to 1 x 10⁶ cells/mL in FACS buffer (PBS with 2% BSA and 2.5 mM EDTA).[15]
-
Fc Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[16]
-
Staining: Add the fluorophore-conjugated anti-CD274 antibody at the recommended concentration (e.g., ≤ 0.125 µg per 10⁵-10⁸ cells).[17] Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.[18]
-
Viability Staining (Optional): If excluding dead cells is necessary, resuspend the cells in binding buffer and add a viability dye like Propidium Iodide (PI) or DAPI just before analysis.[15]
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo), gating on the cell population of interest and quantifying the percentage of CD274-positive cells.[13]
Quantitative Data for Flow Cytometry:
| Parameter | Value/Range | Source |
| Cell Concentration | 1 x 10⁶ cells/mL | [15] |
| Antibody Amount per Test | ≤ 0.125 µg | [17] |
| Staining Incubation Time | 30 minutes | [15] |
| Staining Temperature | 4°C | [15] |
| Centrifugation Speed | 300-400 x g | [18] |
Western Blotting
Western blotting is used to detect the presence and determine the molecular weight of CD274 in cell lysates or tissue homogenates.[19]
Caption: Workflow for detecting CD274 via Western Blot.
Protocol for Western Blotting:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.[19]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (TBST with 5% non-fat dry milk or 5% BSA).[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CD274 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[20]
-
Detection: Wash the membrane three times with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[19]
Quantitative Data for Western Blotting:
| Parameter | Value/Range | Source |
| Protein Load per Lane | 20-30 µg | [20] |
| Blocking Time | 1 hour | [20] |
| Primary Antibody Incubation | Overnight at 4°C | [20] |
| Secondary Antibody Incubation | 1-2 hours at RT | [20] |
| Wash Duration | 3 x 10 minutes | [20] |
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of CD274 protein expression and its subcellular localization within cultured cells or tissue sections.[22][23]
References
- 1. CD274 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Development of a sandwich ELISA for evaluating soluble PD-L1 (CD274) in human sera of different ages as well as supernatants of PD-L1+ cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Oncogenic kinase NPM/ALK induces through STAT3 expression of immunosuppressive protein CD274 (PD-L1, B7-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD274 CD274 molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. interchim.fr [interchim.fr]
- 7. abberior.rocks [abberior.rocks]
- 8. Antibody labeling protocol [takarabio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. immunoreagents.com [immunoreagents.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. AG275, AG294 and AG274 antibodies recognize the hen egg-white lysozyme by ELISA | [TEST] Antibody Reports [oap.unige.ch]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 16. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 17. CD274 (PD-L1, B7-H1) Monoclonal Antibody (1-111A), Biotin (13-9971-81) [thermofisher.com]
- 18. Flow Cytometry Protocol [protocols.io]
- 19. addgene.org [addgene.org]
- 20. biossusa.com [biossusa.com]
- 21. bosterbio.com [bosterbio.com]
- 22. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 23. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: A 274 for In Situ Hybridization
Introduction to A 274 In Situ Hybridization Protocols
The this compound is a set of optimized protocols for the sensitive and specific detection of nucleic acid sequences within fixed tissues and cells. This technique, a refinement of in situ hybridization (ISH), allows for the precise localization of DNA or messenger RNA (mRNA) at the cellular and subcellular level, providing critical spatial information for gene expression analysis.[1][2][3] The this compound protocols are designed for researchers, scientists, and drug development professionals to investigate gene expression patterns, localize therapeutic oligonucleotides, and identify cell populations.[1]
In situ hybridization is a powerful molecular technique that utilizes a labeled nucleic acid probe to bind to a complementary target sequence within a cell or tissue.[1][4] The this compound protocols are optimized for both chromogenic (CISH) and fluorescent (FISH) detection methods, offering flexibility for various research applications.[3][4] These methods have been instrumental in developmental biology, neuroscience, pathology, and the characterization of gene therapy outcomes.[2][5]
Core Principles
The fundamental principle of the this compound protocols, like all ISH techniques, is the hybridization of a labeled probe to a specific target nucleic acid sequence.[4] The key steps involve:
-
Tissue Preparation: Proper fixation and permeabilization of the tissue are crucial for preserving morphology and allowing probe penetration.
-
Probe Hybridization: A labeled single-stranded DNA or RNA probe is incubated with the tissue, where it anneals to its complementary sequence.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes, ensuring a high signal-to-noise ratio.
-
Signal Detection: The labeled probe is visualized using either an enzymatic reaction that produces a colored precipitate (CISH) or fluorescence microscopy (FISH).
Experimental Protocols
Protocol 1: Digoxigenin (DIG)-Labeled RNA Probe Preparation
This protocol describes the synthesis of a DIG-labeled antisense RNA probe.
Materials:
-
Linearized plasmid DNA template (1 µg)
-
10x Transcription Buffer
-
10x DIG RNA Labeling Mix
-
RNase Inhibitor
-
T7 or SP6 RNA Polymerase
-
Nuclease-free water
-
DNase I (RNase-free)
-
0.5 M EDTA (pH 8.0)
-
Lithium Chloride (LiCl)
-
Ethanol
Procedure:
-
Combine the following in a nuclease-free microcentrifuge tube on ice:
-
Linearized plasmid DNA: 1 µg
-
10x Transcription Buffer: 2 µl
-
10x DIG RNA Labeling Mix: 2 µl
-
RNase Inhibitor: 1 µl
-
T7 or SP6 RNA Polymerase: 2 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Mix gently and centrifuge briefly.
-
Incubate for 2 hours at 37°C.[5]
-
Add 2 µl of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.[5]
-
Stop the reaction by adding 2 µl of 0.5 M EDTA.
-
Precipitate the RNA probe by adding LiCl and ethanol, then incubate at -20°C.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry.
-
Resuspend the probe in nuclease-free water. The concentration and labeling efficiency should be assessed via spectrophotometry and dot blot analysis.
Protocol 2: In Situ Hybridization on Paraffin-Embedded Sections
This protocol outlines the steps for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Prehybridization buffer
-
Hybridization buffer with DIG-labeled probe
-
Stringent wash buffers (e.g., SSC)
-
Blocking solution
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of decreasing ethanol concentrations.
-
Wash in DEPC-treated water.
-
-
Permeabilization:
-
Digest with Proteinase K to improve probe accessibility. The concentration and time should be optimized for the specific tissue type.
-
-
Prehybridization:
-
Incubate slides in prehybridization buffer for at least 1 hour at the hybridization temperature. This step blocks non-specific binding sites.
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating.
-
Apply the probe in hybridization buffer to the tissue section.
-
Incubate overnight in a humidified chamber at an optimized hybridization temperature (typically 55-65°C).[6]
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probes.
-
-
Immunological Detection:
-
Block the sections with a blocking solution.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Colorimetric Development:
-
Incubate with NBT/BCIP solution until the desired color intensity is reached.
-
Stop the reaction by washing in water.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain if desired.
-
Dehydrate and mount with a coverslip.
-
Data Presentation
Quantitative data from in situ hybridization experiments can be summarized to compare gene expression levels across different conditions or tissues.
| Parameter | Experimental Group A | Control Group B | Notes |
| Probe Concentration (ng/µl) | 100 | 100 | Optimal concentration should be determined empirically. |
| Hybridization Temperature (°C) | 60 | 60 | Temperature can be adjusted based on probe GC content. |
| Signal Intensity (Arbitrary Units) | 85 ± 5 | 15 ± 3 | Measured by image analysis software. |
| Background Staining (Arbitrary Units) | 10 ± 2 | 8 ± 2 | Lower values indicate higher specificity. |
| Percentage of Positive Cells (%) | 75% | 5% | Quantified by cell counting in multiple fields. |
Visualizations
Workflow for DIG-Labeled In Situ Hybridization
Caption: Workflow for DIG-Labeled In Situ Hybridization.
Logical Relationships in Probe Design and Specificity
Caption: Probe design for specific signal detection.
References
- 1. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 3. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 4. Selected In Situ Hybridization Methods: Principles and Application [mdpi.com]
- 5. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
A-274 Signaling Pathway Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for the A-274 signaling pathway assay. This assay is designed to quantify the activation of the A-274 signaling cascade in response to experimental compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the A-274 experiment.
Question: I am observing high background noise in my assay. What are the possible causes and solutions?
Answer: High background noise can obscure the specific signal from your experiment. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of washing buffer between antibody incubations. Ensure complete removal of buffer after each wash. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the duration of the blocking step. Consider using a different blocking buffer. |
| Contaminated Reagents | Use fresh, filtered buffers and solutions. Ensure proper storage of all reagents to prevent degradation. |
Question: My positive control is not showing a signal, or the signal is very weak. What should I do?
Answer: A lack of signal in the positive control indicates a fundamental issue with the experimental setup. Refer to the troubleshooting workflow below.
start [label="No/Weak Signal in\nPositive Control", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are all reagents\nprepared correctly and\nnot expired?"]; check_cells [label="Are the cells healthy\nand seeded at the\ncorrect density?"]; check_stim [label="Was the positive control\nstimulant added correctly?"]; check_detection [label="Is the detection system\n(e.g., plate reader)\nfunctioning correctly?"]; reprepare [label="Reprepare fresh reagents", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; replate [label="Re-plate cells and\nensure proper handling", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; restimulate [label="Re-apply stimulant\nand verify concentration", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Consult instrument manual\nand perform diagnostics", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Problem Solved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> reprepare [label="No"]; reprepare -> end; check_reagents -> check_cells [label="Yes"]; check_cells -> replate [label="No"]; replate -> end; check_cells -> check_stim [label="Yes"]; check_stim -> restimulate [label="No"]; restimulate -> end; check_stim -> check_detection [label="Yes"]; check_detection -> check_instrument [label="No"]; check_instrument -> end; check_detection -> end [label="Yes"];
}
Figure 1: Troubleshooting workflow for positive control failure.
Question: I'm seeing inconsistent results between replicate wells. How can I improve the consistency?
Answer: Inconsistent results can arise from several factors related to technique and experimental setup. The following table summarizes common causes and their solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Incubate plates in a stable temperature environment. |
| Incomplete Mixing | Gently agitate the plate after adding reagents to ensure uniform distribution. |
Experimental Protocols
A detailed methodology for the A-274 signaling pathway assay is provided below.
A-274 Signaling Pathway Assay Protocol
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed 50,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and the positive control (Compound A-274).
-
Remove the culture medium from the wells and replace it with 100 µL of the compound dilutions.
-
Incubate for the desired treatment time (e.g., 1 hour).
-
-
Cell Lysis:
-
Aspirate the compound-containing medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Transfer 40 µL of the cell lysate to a pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of the primary antibody solution and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Frequently Asked Questions (FAQs)
Q1: What is the A-274 signaling pathway?
A1: The A-274 signaling pathway is a hypothetical intracellular signaling cascade involved in cellular proliferation and survival. It is initiated by the binding of a ligand to the A-274 receptor, a receptor tyrosine kinase.
ligand [label="Compound A-274"]; receptor [label="A-274 Receptor"]; p_receptor [label="Phosphorylated\nA-274 Receptor"]; adaptor [label="Adaptor Protein"]; kinase1 [label="Kinase 1"]; kinase2 [label="Kinase 2"]; transcription_factor [label="Transcription Factor"]; nucleus [label="Nucleus", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
ligand -> receptor; receptor -> p_receptor [label="Autophosphorylation"]; p_receptor -> adaptor; adaptor -> kinase1; kinase1 -> kinase2 [label="Phosphorylates"]; kinase2 -> transcription_factor [label="Phosphorylates"]; transcription_factor -> nucleus; nucleus -> proliferation [label="Gene Expression"]; }
Figure 2: The A-274 signaling pathway.
Q2: What is the principle of the A-274 assay?
A2: The A-274 assay is a cell-based ELISA that quantifies the phosphorylation of a key downstream protein in the A-274 pathway. The amount of phosphorylated protein is proportional to the activation of the pathway.
Q3: Can I use a different cell line for this assay?
A3: The suitability of a different cell line depends on the expression level of the A-274 receptor and downstream signaling components. You will need to validate the assay for any new cell line.
Q4: What are the recommended storage conditions for the kit components?
A4: Please refer to the datasheet provided with your specific assay kit for detailed storage instructions. Generally, antibodies and standards should be stored at -20°C, while buffers can be stored at 4°C.
Q5: How should I analyze my data?
A5: After subtracting the background absorbance, plot the absorbance values against the corresponding compound concentrations. You can then fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.
Technical Support Center: Optimizing Compound A-274 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Compound A-274 in various experimental assays. The following sections offer detailed protocols, data interpretation guidelines, and solutions to common challenges encountered during concentration optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for Compound A-274 in a new cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of Compound A-274. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and assessing potential cytotoxicity at higher concentrations.
Q2: I am not observing any effect of Compound A-274 in my assay. What are the possible reasons?
A2: A lack of effect can stem from several factors:
-
Sub-optimal Concentration: The concentrations used may be too low to elicit a response. Try extending the upper limit of your concentration range.
-
Compound Instability: Compound A-274 might be unstable in your specific cell culture medium or assay buffer. Ensure the compound is freshly prepared and consider the stability of small molecules in aqueous solutions over time.[1][2]
-
Solubility Issues: The compound may have precipitated out of solution, especially at higher concentrations. Visually inspect your stock solutions and final assay wells for any signs of precipitation.[3] Using a solvent like DMSO is common, but the final concentration of the solvent should be kept low (typically <0.5%) to avoid solvent-induced effects.[4]
-
Cell Type/Target Expression: The target of Compound A-274 may not be present or may be expressed at very low levels in your chosen cell line. Confirm target expression using techniques like Western Blot or qPCR.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the biological consequences of target inhibition.
Q3: At high concentrations, I see a significant drop in cell viability that I don't believe is related to the specific target inhibition. How should I interpret this?
A3: This is likely due to off-target effects or general cytotoxicity. It is crucial to differentiate between specific, on-target effects and non-specific toxicity. We recommend performing a counter-screen with a cell line that does not express the target of Compound A-274. Additionally, lowering the maximum concentration tested can help focus on the specific inhibitory range.
Q4: How does the IC50 value for Compound A-274 in a biochemical assay relate to the effective concentration in a cell-based assay?
A4: The IC50 value from a biochemical (enzymatic) assay is typically lower than the effective concentration in a cell-based assay.[5] This discrepancy arises because, in a cellular context, factors like cell membrane permeability, intracellular drug concentration, and competition with high concentrations of intracellular substrates (like ATP for kinase inhibitors) can significantly impact the compound's potency.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors during serial dilution; Edge effects in the microplate; Compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. Avoid using the outermost wells of the plate or fill them with a buffer. Centrifuge stock solutions before dilution. |
| Precipitation in Stock or Working Solution | Compound A-274 has exceeded its solubility limit in the chosen solvent or medium. | Prepare a fresh stock solution. Consider using a different solvent or reducing the stock concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.[3][4] |
| Assay Signal is Too Low or High | Incorrect cell number; Inappropriate incubation time; Reagent concentration is not optimal. | Optimize cell seeding density to ensure the signal falls within the linear range of the detection instrument. Perform a time-course experiment to determine the optimal incubation period. Titrate assay reagents (e.g., detection antibody, substrate) to improve the signal-to-noise ratio.[7] |
| Unexpected Results Compared to Literature | Different cell line passage number or source; Variation in assay protocol (e.g., incubation time, reagents); Different lot of Compound A-274. | Use cells with a low passage number and ensure consistency. Standardize the protocol strictly. If using a new batch of the compound, perform a quality control check to confirm its activity. |
Quantitative Data Summary
The following table summarizes typical effective concentration ranges for Compound A-274 across different assay types. These values are illustrative and should be optimized for your specific experimental conditions.
| Assay Type | Target | Cell Line | Typical IC50 / EC50 | Recommended Concentration Range |
| Biochemical Assay | Recombinant Kinase X | N/A | 50 nM | 0.1 nM - 1 µM |
| Cell Viability Assay | Endogenous Kinase X | Cancer Cell Line A | 500 nM | 10 nM - 10 µM |
| Target Phosphorylation Assay | Endogenous Kinase X | Cancer Cell Line A | 200 nM | 1 nM - 5 µM |
| Phenotypic Assay (e.g., Migration) | Endogenous Kinase X | Endothelial Cells | 800 nM | 50 nM - 25 µM |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay (e.g., Resazurin-based)
This protocol provides a framework for a dose-response experiment to find the effective concentration of Compound A-274.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in culture medium to the desired density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of Compound A-274 in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations (e.g., from 200 µM to 2 nM).
-
Remove the old medium from the cells and add 100 µL of the corresponding 2X working solution to each well. Include "vehicle control" (medium with the same final DMSO concentration) and "no cells" (medium only) controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the average signal from the "no cells" wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of Compound A-274 concentration and fit a four-parameter logistic curve to determine the IC50 value.[8]
-
Visualizations
Caption: Inhibition of the Kinase X signaling pathway by Compound A-274.
Caption: Workflow for determining the IC50 of Compound A-274 in a cell-based assay.
Caption: A decision tree for troubleshooting experiments where Compound A-274 shows no effect.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What parameters can I optimize for my particular sample | Meso Scale Discovery [mesoscale.com]
- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A 274 off-target effects and mitigation
Important Notice: Information regarding a specific molecule designated "A-274" in the context of kinase inhibition and its off-target effects is not available in the public domain based on the conducted search. The following information is provided as a general guide for researchers encountering off-target effects with kinase inhibitors and outlines best practices for their identification and mitigation. The experimental protocols and data presented are illustrative and should be adapted to the specific inhibitor and biological system under investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
In pharmacology, off-target effects refer to the binding and modulation of proteins other than the intended therapeutic target. In the case of kinase inhibitors, these are often other kinases due to the conserved nature of the ATP-binding pocket across the kinome. Such interactions can lead to unexpected cellular responses, toxicity, or a misinterpretation of the inhibitor's mechanism of action.
Q2: How can I determine if my kinase inhibitor has off-target effects?
Several methods can be employed to profile the selectivity of a kinase inhibitor:
-
Kinome Profiling Services: Large-scale screening platforms, such as KINOMEscan™, assess the binding of an inhibitor against a large panel of recombinant kinases (often over 400).[1][2] This provides a broad overview of the inhibitor's selectivity.
-
In-cell Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) or NanoBRET™ can confirm target engagement within a cellular context and can be adapted to identify off-target binding.
-
Chemical Proteomics: This approach uses the inhibitor as a probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[3]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of a more specific inhibitor or genetic knockdown (e.g., siRNA, CRISPR) of the primary target can reveal discrepancies suggestive of off-target effects.
Q3: What are common strategies to mitigate off-target effects?
Mitigating off-target effects is crucial for validating a specific kinase as a drug target and for developing safer therapeutics. Key strategies include:
-
Chemical Modification: Medicinal chemistry efforts can be directed to improve the inhibitor's selectivity by modifying its structure to enhance interactions with the primary target while reducing binding to off-targets.
-
Dose Optimization: Using the lowest effective concentration of the inhibitor can minimize off-target engagement, which often occurs at higher concentrations.
-
Genetic Validation: Complementing pharmacological studies with genetic approaches (e.g., shRNA, CRISPR/Cas9) to knockdown or knockout the target kinase provides an orthogonal method to validate the on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between my inhibitor and siRNA knockdown of the target. | The inhibitor may have significant off-target effects that contribute to the observed phenotype. | 1. Perform a kinome-wide selectivity profile of your inhibitor. 2. Test a structurally distinct inhibitor for the same target. 3. Validate the knockdown efficiency of your siRNA. |
| Unexpected cellular toxicity is observed at effective concentrations. | The inhibitor might be potently inhibiting one or more off-target kinases that are critical for cell viability. | 1. Review the kinome scan data for potent off-targets known to be involved in essential cellular pathways. 2. Perform dose-response curves for both on-target activity and toxicity to determine the therapeutic window. |
| The inhibitor shows activity in a cell line where the primary target is not expressed. | This is a strong indication of off-target activity. | 1. Confirm the absence of the primary target at the protein level (e.g., Western blot, proteomics). 2. Use kinome profiling to identify the likely off-target(s) responsible for the observed activity. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Illustrative)
This protocol provides a general workflow for assessing inhibitor selectivity using a competition binding assay format, such as KINOMEscan™.
Objective: To identify the on- and off-target kinases of a test inhibitor.
Methodology:
-
Compound Preparation: The test inhibitor is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Principle: The assay measures the ability of the test inhibitor to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Experimental Setup:
-
A panel of kinases (e.g., the scanMAX panel of 468 kinases) is used.[2]
-
The test inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) in the primary screen.
-
A control (e.g., DMSO) is run in parallel.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test inhibitor is compared to the DMSO control.
-
Results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor.
-
A threshold (e.g., >90% inhibition or a percent of control <10) is used to identify significant interactions or "hits".
-
-
Follow-up (Kd Determination): For the identified hits, a dose-response experiment is performed by testing a range of inhibitor concentrations to determine the dissociation constant (Kd), which reflects the binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the inhibitor binds to its intended target in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a range of temperatures. The principle is that a ligand-bound protein is stabilized and will denature and aggregate at a higher temperature than the unbound protein.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Workflows
Diagram 1: General Kinase Inhibitor Off-Target Identification Workflow
This diagram illustrates a typical workflow for identifying and validating the off-target effects of a kinase inhibitor.
Caption: Workflow for kinase inhibitor off-target identification.
Diagram 2: Logic for Interpreting On-Target vs. Off-Target Effects
This diagram presents a logical framework for distinguishing between on-target and off-target driven cellular effects.
Caption: Logic for discerning on-target from off-target effects.
References
Technical Support Center: Troubleshooting Inconsistent Results in A 274 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving compounds and proteins designated as "A 274." As "this compound" can refer to several distinct molecules, this resource is divided into a general troubleshooting section, followed by specific guidance for the most common "this compound" candidates:
-
CK-274 (Aficamten): A cardiac myosin inhibitor.
-
ABI-274: A tubulin inhibitor targeting the colchicine binding site.
-
CD274 (PD-L1): Programmed death-ligand 1, an immune checkpoint protein.
Please identify the specific "this compound" you are working with to navigate to the relevant section.
I. General Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results can arise from a multitude of factors, from simple human error to complex biological variability. Before delving into compound-specific issues, consider these general sources of experimental inconsistency.
Question: My results are highly variable between experiments. What are the common culprits?
Answer:
Experimental variability is a common challenge. A systematic approach to identifying the source is crucial. Here are some key areas to investigate:
-
Reagent Quality and Handling:
-
Compound Integrity: Has the compound degraded? Verify the storage conditions (temperature, light sensitivity) and consider a fresh aliquot. For solutions, ensure the solvent is appropriate and has not evaporated, altering the concentration.[1]
-
Reagent Stability: Are all buffers, media, and other reagents within their expiration dates? Have they been stored correctly? Freeze-thaw cycles can degrade critical components.
-
Contamination: Bacterial or mycoplasma contamination in cell cultures can significantly alter cellular responses. Regularly test your cell lines.
-
-
Assay Protocol and Execution:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error. Calibrate your pipettes regularly and use appropriate techniques.
-
Incubation Times and Temperatures: Minor deviations can have a significant impact. Ensure consistent timing and temperature control across all wells and plates.
-
Cell-Based Assay Variability:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined passage range.
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Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Optimize and standardize your seeding protocol.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase when starting an experiment.
-
-
-
Data Analysis and Interpretation:
-
Outlier Identification: Have you established clear criteria for identifying and handling outliers?
-
Statistical Analysis: Are you using the appropriate statistical tests for your experimental design and data distribution?
-
Experimental Workflow for Troubleshooting General Inconsistencies
Caption: General troubleshooting workflow for inconsistent experimental results.
II. This compound - Specific Troubleshooting Guides
A. CK-274 (Aficamten) - Cardiac Myosin Inhibitor
Aficamten (CK-274) is a selective, oral, small-molecule cardiac myosin inhibitor that reduces the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[2]
Troubleshooting Guide for CK-274 (Aficamten)
| Observed Issue | Potential Causes | Troubleshooting Steps |
| Lower than expected inhibition of myosin ATPase activity | 1. Compound Degradation: Aficamten solution may have degraded. 2. Incorrect Assay Conditions: Sub-optimal ATP or actin concentration. 3. Myofibril Preparation Quality: Poor quality or inconsistent myofibril preparations. | 1. Prepare a fresh stock solution of Aficamten from a new aliquot. 2. Verify and optimize ATP and actin concentrations in your assay. 3. Prepare fresh myofibrils and assess their quality and consistency. |
| High variability in cardiomyocyte contractility assays | 1. Inconsistent Cell Plating: Uneven distribution of cardiomyocytes. 2. Cell Health: Cardiomyocytes are sensitive to culture conditions. 3. Compound Precipitation: Aficamten may precipitate at higher concentrations in aqueous media. | 1. Ensure a single-cell suspension before plating and optimize seeding density. 2. Monitor cell viability and morphology closely. Ensure consistent media changes and culture conditions. 3. Check the solubility of Aficamten in your assay media. Consider using a lower concentration or a different solvent system if appropriate. |
| Unexpected changes in Left Ventricular Ejection Fraction (LVEF) in animal models | 1. Dosing Inaccuracy: Incorrect dose administration. 2. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals. 3. Echocardiography Measurement Variability: Inconsistent probe placement or image acquisition. | 1. Double-check dose calculations and administration technique. 2. Group animals by weight to minimize variability. Consider measuring plasma concentrations of Aficamten. 3. Standardize the echocardiography protocol and ensure the same experienced technician performs all measurements. |
Frequently Asked Questions (FAQs) for CK-274 (Aficamten)
-
Q: What is the mechanism of action of Aficamten (CK-274)?
-
A: Aficamten is a cardiac myosin inhibitor.[2] It allosterically binds to a distinct site on the cardiac myosin catalytic domain, stabilizing a state that has reduced ATPase activity and slows phosphate release. This prevents the conformational changes necessary for the force-generating state of myosin strongly bound to actin, thus reducing hypercontractility.[3]
-
-
Q: What is a typical in vitro assay for Aficamten?
-
Q: Are there known drug-drug interactions with Aficamten?
Signaling Pathway and Experimental Workflow for Aficamten (CK-274)
Caption: Mechanism of action and a typical in vitro workflow for Aficamten (CK-274).
B. ABI-274 - Tubulin Inhibitor
ABI-274 is a novel and potent tubulin inhibitor that targets the colchicine binding site.[6]
Troubleshooting Guide for ABI-274
| Observed Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent inhibition of tubulin polymerization | 1. Compound Instability: ABI-274 may be unstable in the assay buffer. 2. Incorrect GTP Concentration: GTP is required for tubulin polymerization. 3. Tubulin Quality: Poor quality or aggregated tubulin will not polymerize correctly. | 1. Prepare fresh solutions of ABI-274 immediately before use. 2. Ensure the correct concentration of GTP is present in the reaction. 3. Use high-quality, polymerization-competent tubulin. Consider a new lot of tubulin. |
| High variability in cell proliferation/viability assays (e.g., MTT, XTT) | 1. Cell Line Resistance: The cell line may have developed resistance to tubulin inhibitors (e.g., through overexpression of efflux pumps). 2. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing the tetrazolium salt non-enzymatically). 3. Inconsistent Cell Cycle Stage: The effect of tubulin inhibitors is cell cycle-dependent. | 1. Test a panel of cell lines with known sensitivities to tubulin inhibitors. 2. Run a cell-free control to check for direct interaction of ABI-274 with the assay reagents. 3. Synchronize cells before treatment to reduce variability. |
| Discrepancy between tubulin polymerization inhibition and cellular activity | 1. Cell Permeability: ABI-274 may have poor cell permeability. 2. Efflux by Transporters: The compound may be actively pumped out of the cells. 3. Metabolism: The compound may be rapidly metabolized by the cells. | 1. Assess cell permeability using appropriate assays. 2. Use cell lines with and without overexpression of common drug efflux pumps (e.g., P-glycoprotein). 3. Investigate the metabolic stability of ABI-274 in the presence of liver microsomes or cell lysates. |
Frequently Asked Questions (FAQs) for ABI-274
-
Q: How do tubulin inhibitors that bind to the colchicine site work?
-
A: They bind to β-tubulin, which induces a conformational change in the tubulin dimer. This prevents the proper incorporation of the dimer into growing microtubules, leading to microtubule depolymerization and disruption of the mitotic spindle.[7] This ultimately causes cell cycle arrest in the G2/M phase and apoptosis.[8]
-
-
Q: What are common mechanisms of resistance to tubulin inhibitors?
-
A: Resistance can arise from alterations in tubulin itself (mutations or changes in isotype expression), overexpression of drug efflux pumps like P-glycoprotein, and modifications in microtubule regulatory proteins.[9] However, compounds that bind to the colchicine site may be less susceptible to some of these resistance mechanisms.[8]
-
-
Q: What are some typical assays to evaluate ABI-274?
Tubulin Polymerization and Inhibition Workflow
Caption: The process of microtubule dynamics and its inhibition by ABI-274.
C. CD274 (PD-L1) - Immune Checkpoint Protein
CD274, also known as Programmed Death-Ligand 1 (PD-L1) or B7-H1, is a transmembrane protein that plays a major role in suppressing the adaptive immune system.[13] It is a common target in cancer immunotherapy.
Troubleshooting Guide for CD274 (PD-L1) Experiments
| Observed Issue | Potential Causes | Troubleshooting Steps |
| No or weak signal in PD-L1 Immunohistochemistry (IHC) | 1. Poor Antibody Performance: The primary antibody may have low affinity or be non-specific. 2. Inadequate Antigen Retrieval: The PD-L1 epitope may be masked. 3. Low PD-L1 Expression: The tissue or cell line may have low or no endogenous PD-L1 expression. | 1. Use a well-validated anti-PD-L1 antibody. Check the recommended application and dilution. 2. Optimize the antigen retrieval method (heat-induced or enzymatic). 3. Include a positive control tissue or cell line known to express high levels of PD-L1. Consider stimulating cells with IFN-γ to induce PD-L1 expression.[14] |
| High background staining in PD-L1 IHC | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 2. Endogenous Peroxidase Activity: If using an HRP-based detection system. 3. Over-staining: Incubation times are too long or antibody concentrations are too high. | 1. Include an isotype control to assess non-specific binding. Increase the blocking step duration or try a different blocking agent. 2. Add a peroxidase blocking step before primary antibody incubation. 3. Titrate the primary antibody and optimize incubation times. |
| Inconsistent results in T-cell activation/co-culture assays | 1. Variability in PD-L1 Expression: PD-L1 expression on tumor cells can be heterogeneous. 2. Donor Variability in T-cells: T-cells from different donors can have varying levels of activation and PD-1 expression. 3. Suboptimal Effector-to-Target Ratio: The ratio of T-cells to tumor cells can influence the outcome. | 1. Use a stable PD-L1 expressing cell line or sort cells for consistent PD-L1 expression. 2. Pool T-cells from multiple donors if possible, or use a consistent, well-characterized donor. 3. Optimize the effector-to-target ratio for your specific cell lines. |
Frequently Asked Questions (FAQs) for CD274 (PD-L1)
-
Q: What is the signaling pathway of PD-L1 (CD274)?
-
A: PD-L1 on the surface of cells (e.g., tumor cells) binds to its receptor, PD-1, on activated T-cells.[15] This interaction leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to the inhibition of T-cell proliferation, cytokine release, and survival.[16]
-
-
Q: How is PD-L1 expression regulated in cancer cells?
-
A: PD-L1 expression can be induced by inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is released by activated T-cells in the tumor microenvironment (adaptive resistance).[14] It can also be constitutively upregulated by oncogenic signaling pathways such as PI3K-AKT-mTOR and RAS-MAPK (innate resistance).[13][15]
-
-
Q: What are common methods to detect PD-L1 expression?
-
A: Common methods include immunohistochemistry (IHC) on tissue sections, flow cytometry for cell surface expression, and western blotting for total protein expression.
-
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cytokinetics.com [cytokinetics.com]
- 3. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Gene code CD274/PD-L1: from molecular basis toward cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 16. navinci.se [navinci.se]
Technical Support Center: A274 Cell Viability and Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A274 human ovarian cancer cell line. It addresses common issues encountered during cell viability and cytotoxicity experiments.
A274 Cell Line: General Information and Culture Conditions
The A274 cell line was derived from a patient with ovarian carcinoma. It is an adherent cell line with an epithelial-like morphology.
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue | Ovary |
| Disease | Carcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 50 hours[1] |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| CO₂ | 5% |
| Temperature | 37°C |
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for A274 cells in a 96-well plate for viability assays?
A1: The optimal seeding density for A274 cells in a 96-well plate can vary depending on the duration of the experiment and the specific assay being performed. A good starting point is to seed between 5,000 and 10,000 cells per well . It is crucial to perform a cell titration experiment to determine the optimal density for your specific experimental conditions, ensuring that the cells are in the exponential growth phase during the assay.
Q2: My A274 cells are growing slowly and have poor viability. What could be the cause?
A2: Several factors can contribute to slow growth and poor viability of A274 cells. These include:
-
Contamination: Check for microbial (bacteria, yeast, fungi) or mycoplasma contamination.
-
Culture Conditions: Ensure the incubator is maintaining the correct temperature (37°C) and CO₂ levels (5%).
-
Media and Supplements: Use pre-warmed, high-quality media and FBS. Ensure all supplements are within their expiration dates.
-
Passage Number: High passage numbers can lead to changes in cell characteristics and growth rates. It is recommended to use cells with a low passage number.
-
Over-trypsinization: Excessive exposure to trypsin during subculturing can damage cells.
Q3: I am observing high variability between replicates in my MTT assay with A274 cells. What are the possible reasons?
A3: High variability in MTT assays can be caused by several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between plating each set of wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Errors: Inconsistent pipetting of reagents, especially the MTT reagent and the solubilization solution, can lead to variability.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.
Q4: My untreated control A274 cells show low absorbance in the MTT assay. What should I do?
A4: Low absorbance in control wells can indicate a few issues:
-
Low Seeding Density: The number of cells may be too low to generate a strong signal.
-
Suboptimal Culture Conditions: If the cells are not healthy and metabolically active, they will not reduce the MTT reagent effectively.
-
Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically 570 nm).
Q5: What are the expected IC50 values for common chemotherapeutic drugs in A274 cells?
A5: IC50 values can vary between laboratories due to differences in experimental conditions. However, based on published data for ovarian cancer cell lines, you can expect the following approximate ranges:
| Drug | Typical IC50 Range (μM) |
| Cisplatin | 1 - 10 |
| Doxorubicin | 0.1 - 1 |
| Paclitaxel | 0.01 - 0.1 |
Note: It is highly recommended to determine the IC50 value for each drug under your specific experimental conditions.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in wells without cells | - Contamination of media or reagents.- Phenol red in the medium can interfere. | - Use fresh, sterile media and reagents.- Use a phenol red-free medium or subtract the background absorbance from a blank well. |
| Low signal-to-noise ratio | - Cell number is too low.- Incubation time with MTT is too short. | - Increase the cell seeding density.- Optimize the incubation time with the MTT reagent (typically 2-4 hours). |
| Precipitate formation in the medium | - MTT reagent is not fully dissolved.- Interaction of MTT with components in the medium. | - Ensure the MTT solution is properly prepared and filtered.- Use serum-free medium during the MTT incubation step. |
LDH Cytotoxicity Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High spontaneous LDH release in control cells | - Cells are stressed or unhealthy.- Mechanical stress during handling. | - Ensure optimal cell culture conditions.- Handle cells gently during media changes and reagent additions. |
| Low maximum LDH release | - Incomplete cell lysis.- Insufficient number of cells. | - Ensure the lysis buffer is effective and incubation time is sufficient.- Increase the number of cells seeded. |
| Inconsistent results | - LDH is unstable in the supernatant. | - Perform the assay immediately after collecting the supernatant or store it at 4°C for a short period. |
Crystal Violet Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uneven staining | - Cells are not evenly distributed in the well.- Incomplete removal of media before staining. | - Ensure a single-cell suspension during seeding.- Carefully aspirate all media before adding the crystal violet solution. |
| High background staining | - Crystal violet solution is too concentrated.- Insufficient washing. | - Use a lower concentration of crystal violet.- Increase the number of washing steps. |
| Loss of adherent cells during washing | - Cells are not well-adhered.- Harsh washing technique. | - Ensure cells have had enough time to adhere after seeding.- Wash gently by adding the washing solution to the side of the well. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed A274 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding: Seed A274 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentrations of the cytotoxic compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Seed and treat A274 cells in a 96-well plate as described for the MTT assay.
-
Fixation: After the treatment period, carefully remove the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde or methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the fixative and wash the wells with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove the excess stain. Repeat the washing step until the water runs clear.
-
Solubilization: Air-dry the plate completely. Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
Signaling Pathways and Experimental Workflows
Cisplatin-Induced Apoptosis and Resistance Pathway in A274 Cells
Cisplatin is a platinum-based chemotherapeutic agent that induces apoptosis in cancer cells primarily by forming DNA adducts. However, A274 cells can develop resistance to cisplatin through various mechanisms. The following diagram illustrates the key signaling pathways involved.
Caption: Cisplatin apoptosis and resistance pathways.
General Workflow for a 96-Well Plate Viability Assay
The following diagram outlines the general workflow for performing a cell viability or cytotoxicity assay in a 96-well plate format.
Caption: 96-well plate viability assay workflow.
Troubleshooting Logic for Inconsistent Viability Assay Results
This diagram provides a logical workflow for troubleshooting inconsistent results in cell viability assays.
Caption: Troubleshooting inconsistent assay results.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Hs 274.T Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability when working with the Hs 274.T cell line.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of Hs 274.T cells. What are the primary causes of this variability?
A1: Batch-to-batch variability in cell lines, including Hs 274.T, can stem from several factors. The most common causes include:
-
High Passage Number: Continuous subculturing can lead to genetic drift and phenotypic changes in cell lines. Cells at high passage numbers may exhibit altered morphology, growth rates, protein expression, and responses to stimuli compared to lower passage cells.
-
Cell Line Misidentification or Cross-Contamination: It is crucial to ensure the identity of your cell line. The Hs 274.T cell line was originally thought to be a breast carcinoma but was later identified as a fibroblastic cell line. Regular authentication is necessary to prevent working with the wrong cells.
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular metabolism and behavior, leading to unreliable experimental results.
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Variations in Cell Culture Conditions: Inconsistencies in media composition, serum batches, supplements, and incubation conditions can significantly impact cell growth and function.
-
Inconsistent Handling and Protocols: Differences in cell handling techniques, such as thawing, passaging, and cryopreservation procedures, can introduce variability.
Q2: What is the recommended passage number for conducting experiments with Hs 274.T cells?
A2: While there is no universal "high" passage number for all cell lines, it is a best practice to use cells within a defined, low-passage range for a series of experiments. For most cell lines, it is advisable to perform experiments on cells below passage 20. To ensure consistency, establish a master cell bank of low-passage cells and create working cell banks for routine experiments. Always thaw a new vial from the working cell bank for each set of experiments and avoid continuous passaging for extended periods.
Q3: How can we verify the identity of our Hs 274.T cell line?
A3: Cell line authentication is critical. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling. You can compare the STR profile of your working cell line to the reference profile for Hs 274.T provided by cell banks like ATCC. The known STR profile for Hs 274.T (ATCC® CRL-7222™) is:
-
Amelogenin: X
-
CSF1PO: 11, 12
-
D5S818: 12, 13
-
D7S820: 11
-
D13S317: 11
-
D16S539: 11
-
TH01: 9, 9.3
-
TPOX: 8, 10
-
vWA: 14, 17
Q4: What are the signs of mycoplasma contamination, and how can we test for it?
A4: Mycoplasma contamination may not always be visible. However, signs can include reduced cell proliferation, changes in morphology, and decreased transfection efficiency. Regular testing is essential. Common methods for mycoplasma detection include:
-
Hoechst Staining: A fluorescent dye (Hoechst 33258) binds to DNA, revealing the characteristic extracellular particulate or filamentous fluorescence of mycoplasma.
-
PCR-based Assays: These are highly sensitive and specific methods for detecting mycoplasma DNA in cell cultures.
-
Enzyme-based Assays: These kits detect mycoplasma-specific enzymes.
Troubleshooting Guides
Issue 1: Inconsistent Cell Growth Rates
If you observe significant differences in the doubling time of your Hs 274.T cells between batches, follow this troubleshooting workflow:
Issue 2: Variability in Experimental Readouts (e.g., Protein Expression, Drug Response)
If your experimental results are not reproducible across different cell batches, consider the following steps:
Data Presentation
Table 1: Quality Control Parameters for Hs 274.T Cell Line
| Parameter | Specification | Recommended Frequency |
| Identity | Match reference STR profile | Upon receipt of new cells and before cryopreservation of a new cell bank. |
| Mycoplasma | Negative | Monthly for actively growing cultures. |
| Passage Number | < 20 for experiments | Logged at every passage. |
| Viability | > 90% post-thaw | Each time a new vial is thawed. |
| Morphology | Consistent fibroblastic morphology | Visually inspected at each passage. |
Experimental Protocols
Protocol 1: Growth Curve Analysis for Hs 274.T Cells
Objective: To determine the population doubling time and monitor growth consistency.
Materials:
-
Hs 274.T cells in logarithmic growth phase
-
Complete growth medium (ATCC-formulated Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum)
-
Trypsin-EDTA solution
-
24-well plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed Hs 274.T cells in triplicate in a 24-well plate at a density of 2 x 10⁴ cells per well.
-
Every 24 hours for 7 days, select three wells to count.
-
Trypsinize the cells and resuspend them in a known volume of complete growth medium.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Record the total number of viable cells for each time point.
-
Plot the logarithm of the cell number versus time to determine the doubling time during the exponential growth phase.
Protocol 2: Cryopreservation of Hs 274.T Cell Stocks
Objective: To create consistent, low-passage working cell banks.
Materials:
-
Hs 274.T cells at ~80-90% confluency
-
Complete growth medium
-
Cryoprotective medium (e.g., complete growth medium with 5-10% DMSO)
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold cryoprotective medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
By implementing these standardized procedures and troubleshooting guides, researchers can minimize batch-to-batch variability and ensure the reproducibility of their experimental results with the Hs 274.T cell line.
Validation & Comparative
A 274 (FD-274): A Comparative Efficacy Analysis Against Dactolisib in PI3K/mTOR Inhibition for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of A 274 (FD-274) and its Competitor, Dactolisib, with Supporting Experimental Data.
Compound this compound, identified as FD-274, is a novel and potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] Developed by researchers at Fudan University, FD-274 has demonstrated significant potential as a therapeutic agent for acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the efficacy of FD-274 against the established PI3K/mTOR inhibitor, Dactolisib (BEZ235), based on available preclinical data.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of FD-274 in comparison to Dactolisib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| FD-274 | 0.65 | 1.57 | 0.65 | 0.42 | 2.03 |
| Dactolisib | 4 | 75 | 5 | 7 | 20.7 |
Data for FD-274 sourced from Yang, C. et al. Eur J Med Chem 2023, 258: 115543.[1] Data for Dactolisib sourced from publicly available datasets.
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines (IC50, µM)
| Compound | HL-60 | MOLM-16 |
| FD-274 | 0.092 | 0.084 |
| Dactolisib | >1 | >1 |
Table 3: In Vivo Efficacy in HL-60 Xenograft Model
| Compound | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |
| FD-274 | 10 | 91 |
| Dactolisib | Not directly compared in the same study | Not directly compared in the same study |
Data for FD-274 sourced from Yang, C. et al. Eur J Med Chem 2023, 258: 115543.[1]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating compound efficacy.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound and Dactolisib.
Caption: General experimental workflow for evaluating the efficacy of PI3K/mTOR inhibitors.
Experimental Protocols
The following are representative protocols for the key experiments cited. The exact experimental details for the FD-274 studies may vary.
PI3K/mTOR Kinase Assay (HTRF-based)
-
Objective: To determine the in vitro inhibitory activity of the compounds against PI3K isoforms and mTOR.
-
Methodology: A Homogeneous Time Resolved Fluorescence (HTRF) assay is a common method.
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR, ATP, and a specific substrate (e.g., PIP2 for PI3K). HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor).
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and HTRF detection reagents are added.
-
The plate is read on an HTRF-compatible reader, and the signal is inversely proportional to the kinase activity.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (CCK-8 based)
-
Objective: To assess the anti-proliferative effect of the compounds on AML cell lines.
-
Methodology: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability.
-
Cell Culture: HL-60 and MOLM-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach or stabilize.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the treatment period, CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo HL-60 Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: HL-60 cells are harvested and subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., FD-274) is administered intraperitoneally (i.p.) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100. Animal body weight and any signs of toxicity are also monitored.
-
Conclusion
The available preclinical data indicates that this compound (FD-274) is a highly potent dual PI3K/mTOR inhibitor. In direct in vitro comparisons, FD-274 demonstrates superior inhibitory activity against all tested PI3K isoforms and mTOR compared to Dactolisib. Furthermore, FD-274 exhibits significantly greater anti-proliferative effects in AML cell lines. The in vivo data for FD-274 in an HL-60 xenograft model shows substantial tumor growth inhibition. While a direct head-to-head in vivo comparison with Dactolisib is not available from the cited literature, the potent in vitro and in vivo activity of FD-274 suggests it is a promising candidate for further development in the treatment of AML. Researchers are encouraged to consult the primary literature for more detailed information and to consider these findings in the context of their own research and development programs.
References
Adjuvant Nivolumab (Opdivo) Demonstrates Superior Efficacy Over Standard of Care in High-Risk Muscle-Invasive Urothelial Carcinoma: An Analysis of the CheckMate 274 Trial
For Immediate Release
This comparison guide provides a detailed analysis of nivolumab (Opdivo), an immune checkpoint inhibitor, in comparison to the standard of care (placebo) for the adjuvant treatment of patients with high-risk muscle-invasive urothelial carcinoma (MIUC) following radical surgery. The findings are based on the pivotal Phase 3 CheckMate 274 clinical trial.
Executive Summary
Nivolumab, a fully human IgG4 monoclonal antibody, targets the programmed death-1 (PD-1) receptor, a negative regulator of T-cell activation. In the CheckMate 274 trial, adjuvant nivolumab demonstrated a statistically significant and clinically meaningful improvement in disease-free survival (DFS) compared to placebo in patients with high-risk MIUC.[1][2][3] This guide offers an in-depth review of the clinical data, mechanism of action, and experimental protocol from this landmark study to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The CheckMate 274 trial evaluated the efficacy of nivolumab versus placebo in the adjuvant setting for MIUC. The primary endpoints were disease-free survival in the intent-to-treat (ITT) population and in patients with tumor PD-L1 expression of 1% or more.[1][3][4]
Disease-Free Survival (DFS)
With extended follow-up, nivolumab consistently demonstrated a significant improvement in DFS compared to placebo.[4]
| Population | Nivolumab (Median DFS, months) | Placebo (Median DFS, months) | Hazard Ratio (95% CI) |
| Intent-to-Treat (ITT) | 22.0 | 10.9 | 0.70 (0.54–0.89) |
| PD-L1 ≥ 1% | 52.6 | 8.4 | 0.53 (0.34–0.84) |
| Data from extended follow-up of the CheckMate 274 trial.[3][4] |
Non-Urothelial Tract Recurrence-Free Survival (NUTRFS)
Nivolumab also showed a benefit in prolonging the time to recurrence outside of the urothelial tract.
| Population | Nivolumab (Median NUTRFS, months) | Placebo (Median NUTRFS, months) | Hazard Ratio (95% CI) |
| Intent-to-Treat (ITT) | 25.9 | 13.7 | 0.72 (0.59 to 0.88) |
| PD-L1 ≥ 1% | 52.6 | 8.4 | 0.53 (0.38 to 0.74) |
| Data from the CheckMate 274 trial.[5] |
Overall Survival (OS) - Interim Analysis
Interim analysis of overall survival, a key secondary endpoint, showed a trend favoring nivolumab.[1][6]
| Population | Nivolumab (Median OS, months) | Placebo (Median OS, months) | Hazard Ratio (95% CI) |
| Intent-to-Treat (ITT) | 75.0 | 50.1 | 0.83 (0.67-1.02) |
| PD-L1 ≥ 1% | Not Reached | Not Reached | 0.56 (0.36 to 0.86) |
| Data from a 5-year follow-up of the CheckMate 274 trial.[7] Note: OS data are from an interim analysis and follow-up is ongoing.[8] |
Safety and Tolerability
Treatment-related adverse events (TRAEs) were more common with nivolumab than with placebo, but were generally manageable.[2][3]
| Adverse Event | Nivolumab (n=353) | Placebo (n=356) |
| Any Grade TRAEs | 77.9% | 55.6% |
| Grade 3-4 TRAEs | 18.2% | 7.2% |
| Most Common TRAEs (Any Grade) | Pruritus (19.8%), Fatigue (17.8%), Diarrhea (16.7%) | Fatigue (11.0%), Pruritus (9.8%), Diarrhea (9.6%) |
| Treatment-Related Deaths | 2 (due to pneumonitis) | 0 |
| Data from the CheckMate 274 trial.[2][4] |
Mechanism of Action: Nivolumab
Nivolumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed by tumor cells.[9][10][11] By inhibiting this interaction, nivolumab restores T-cell-mediated anti-tumor immunity.
Experimental Protocols: CheckMate 274
The CheckMate 274 trial (NCT02632409) was a phase 3, randomized, double-blind, multicenter study.[1][12][13]
Patient Population
Eligible patients had undergone radical surgery for muscle-invasive urothelial carcinoma of the bladder, ureter, or renal pelvis and were at high risk of recurrence.[1][14] Patients were enrolled regardless of prior neoadjuvant cisplatin-based chemotherapy.[1]
Treatment and Randomization
A total of 709 patients were randomized 1:1 to receive either:
Treatment was administered for up to one year.[4]
Endpoints
-
Primary Endpoints: Disease-free survival (DFS) in the intent-to-treat (ITT) population and in patients with tumor PD-L1 expression ≥1%.[3][4]
-
Secondary Endpoints: Non-urothelial tract recurrence-free survival (NUTRFS) and overall survival (OS).[4]
Conclusion
The CheckMate 274 trial establishes adjuvant nivolumab as a new standard of care for patients with high-risk muscle-invasive urothelial carcinoma after radical surgery.[1][8] The data demonstrate a significant improvement in disease-free survival with a manageable safety profile compared to placebo. The benefit of nivolumab was particularly pronounced in patients with tumors expressing PD-L1 ≥1%.[1][4] These findings represent a significant advancement in the management of this challenging disease.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Adjuvant Nivolumab versus Placebo in Muscle-Invasive Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First results from the phase 3 CheckMate 274 trial of adjuvant nivolumab vs placebo in patients who underwent radical surgery for high-risk muscle-invasive urothelial carcinoma (MIUC). - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Bristol Myers Squibb - Adjuvant Opdivo (nivolumab) Continues to Provide Significant, Durable Clinical Benefits for Patients with Radically Resected, High-Risk Muscle-Invasive Urothelial Carcinoma After Three Years in CheckMate -274 Trial [news.bms.com]
- 6. Adjuvant Nivolumab in High-Risk Muscle-Invasive Urothelial Carcinoma: Expanded Efficacy From CheckMate 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. An Investigational Immuno-therapy Study of Nivolumab, Compared to Placebo, in Patients With Bladder or Upper Urinary Tract Cancer, Following Surgery to Remove the Cancer [clin.larvol.com]
- 14. Adjuvant Nivolumab in High-Risk Muscle-Invasive Urothelial Carcinoma: Expanded Efficacy From CheckMate 274 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Primary Kinase Assay Hits: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of initial screening results is a critical step in the kinase inhibitor discovery pipeline. This guide provides an objective comparison of common secondary assays used to confirm and characterize hits from a primary screen, herein referred to as "A-274," and offers supporting experimental methodologies.
The journey from a promising hit in a primary high-throughput screen to a viable therapeutic candidate is fraught with challenges. Many compounds that show potency in biochemical assays fail to translate their efficacy to a cellular context.[1] Therefore, a robust secondary screening strategy is essential to eliminate false positives and prioritize compounds with genuine potential. This typically involves orthogonal assays that measure different aspects of inhibitor function, such as direct target engagement in cells, inhibition of downstream signaling, or effects on cell proliferation.[2][3][4]
Comparison of Secondary Assays for Kinase Inhibitor Validation
Following a primary screen, a variety of secondary assays can be employed to confirm the activity of initial hits. The choice of assay depends on the specific research question, the nature of the kinase target, and the desired throughput. Below is a comparison of commonly used secondary assay formats.
| Assay Type | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Measures compound binding to the target kinase in intact, living cells using Bioluminescence Resonance Energy Transfer (BRET).[2] | - Directly measures target occupancy and binding affinity in a physiological context.[2] - Allows for kinetic analysis of compound binding. | - Requires engineering of the target protein with a NanoLuc® luciferase tag. - Potential for steric hindrance from the tag. |
| Cellular Phosphorylation Assay | Measures the phosphorylation status of a known downstream substrate of the target kinase within the cell.[1][2] | - Confirms functional inhibition of the kinase in a cellular signaling pathway. - Can be performed with endogenous proteins without overexpression. | - Requires a specific and validated antibody for the phosphorylated substrate. - Signal can be influenced by other pathways that regulate the substrate's phosphorylation. |
| BaF3 Cell Proliferation Assay | Utilizes an engineered cell line (e.g., BaF3) that is dependent on the activity of a specific oncogenic kinase for its proliferation and survival.[1][2] | - Provides a functional readout of the inhibitor's effect on cell viability. - Useful for assessing the potency of inhibitors targeting oncogenic kinases.[2] | - Not applicable to all kinase targets. - Cell viability can be affected by off-target effects of the compound. |
| Radiometric Assays (e.g., HotSpot™, ³³PanQinase™) | Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[5] | - High sensitivity and low rates of false positives/negatives.[5] - Directly measures catalytic activity and is compatible with various substrates.[5] | - Requires handling of radioactive materials and specialized equipment. - Lower throughput compared to other methods. |
| ADP-Glo™ Kinase Assay | A luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7] | - Universal assay applicable to any kinase. - High sensitivity and Z'-factor, making it suitable for HTS and secondary screening.[8] | - Indirect measurement of kinase activity. - Susceptible to interference from compounds that inhibit the luciferase enzyme.[6] |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a kinase upon inhibitor binding.[9] | - Label-free method that does not require modified substrates or antibodies. - Can be used to screen for both active and inactive kinase conformations.[9] | - Does not directly measure inhibition of catalytic activity. - Correlation with IC50 values can be variable.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key secondary assays.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Culture and Transfection: Culture cells in appropriate media. Co-transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Seed the transfected cells into a multi-well plate. Add the test compounds at various concentrations and incubate for a specified period to allow for compound entry and binding.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Add the NanoBRET™ substrate (furimazine) to the cells. Measure the luminescence signal at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC50 value by plotting the BRET ratio as a function of compound concentration.
Cellular Phosphorylation Assay (Western Blot Protocol)
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the kinase inhibitor at various concentrations for a defined time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the substrate of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Determine the IC50 value by plotting the normalized phosphorylation signal as a function of inhibitor concentration.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. news-medical.net [news-medical.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pnas.org [pnas.org]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of A 274: A Thyroid Hormone Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Specificity and Selectivity of the Amiodarone Analogue A 274 and its Alternatives in Modulating Thyroid Hormone Receptor Activity.
This guide provides a comprehensive comparison of the amiodarone analogue this compound, a known inhibitor of triiodothyronine (T3) binding to thyroid hormone receptors (TRs), with other prominent TR modulators.[1][2][3][4] The analysis focuses on specificity and selectivity, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Analysis of Thyroid Hormone Receptor Binding
The following table summarizes the available binding affinity and selectivity data for amiodarone and the selective TR-β modulators, Sobetirome and Resmetirom. This data is crucial for understanding the potency and isoform preference of these compounds.
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Selectivity (TRβ vs TRα) | Reference |
| Amiodarone | TRα / TRβ | Competitive Binding | Data not specified | Acts as a competitive antagonist | [5] |
| Desethylamiodarone | TRα / TRβ | Competitive Binding | Data not specified | Acts as a competitive antagonist | [5] |
| Sobetirome (GC-1) | TRβ-1 | Functional Assay | EC50: 0.16 µM | 3 to 10-fold (in vitro binding) | [8][9][10] |
| TRα-1 | Functional Assay | EC50: 0.58 µM | Marginal (0 to 2-fold) in physiologically relevant assays | [8][10] | |
| Resmetirom (MGL-3196) | TRβ | Functional Assay | EC50: 0.21 µM | 28-fold | [11][12] |
| TRα | Functional Assay | EC50: 3.74 µM | 12 to 15-fold in functional assays | [8][13] | |
| Liothyronine (T3) | TRα / TRβ | Binding Assay | Ki: 2.33 nM (hTRα), 2.29 nM (hTRβ) | Non-selective | [1][2] |
Understanding the Mechanism: Signaling Pathways
The interaction of these modulators with thyroid hormone receptors initiates a cascade of intracellular events that regulate gene expression. The following diagram illustrates the generalized signaling pathway of thyroid hormone receptors.
Caption: Generalized Thyroid Hormone Receptor Signaling Pathway.
Experimental Protocols: How Specificity and Selectivity are Determined
The quantitative data presented in this guide are typically generated using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay.
Protocol: Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for thyroid hormone receptor isoforms (TRα and TRβ) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant human TRα and TRβ proteins or nuclear extracts from cells overexpressing these receptors.
-
Radioligand: [125I]-T3 (Triiodothyronine) with high specific activity.
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to reduce non-specific binding and maintain protein stability.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Plate Preparation:
-
Add a fixed concentration of radioligand ([125I]-T3) to all wells of a 96-well plate. The concentration is typically at or below the Kd of the radioligand for the receptor to ensure sensitive competition.
-
Add increasing concentrations of the unlabeled test compound to the wells. A wide concentration range is used to generate a complete competition curve.
-
Include control wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled T3 to saturate all specific binding sites).
-
-
Incubation:
-
Add the receptor preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The filters will trap the receptor-bound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of this experimental protocol.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Off-Target Selectivity
Amiodarone is known to have a complex pharmacological profile with multiple off-target effects, which is a critical consideration in drug development.[14][15] It is known to interact with various ion channels (sodium, potassium, and calcium channels) and adrenergic receptors.[15][16] This lack of selectivity contributes to its wide range of side effects.[5]
In contrast, newer generations of thyroid hormone receptor modulators, such as Resmetirom, have been specifically designed for improved selectivity to minimize off-target effects. Resmetirom exhibits a high degree of selectivity for TRβ over TRα, which is thought to reduce the risk of cardiac side effects associated with TRα activation.[8][11][12]
Conclusion
The amiodarone analogue this compound, by extension of the properties of amiodarone, is likely a non-selective inhibitor of thyroid hormone receptors with a broad off-target profile. While potentially useful as a research tool to study the general effects of TR inhibition, its lack of selectivity presents challenges for therapeutic applications. In contrast, compounds like Sobetirome and particularly Resmetirom represent significant advancements, offering isoform-selective modulation of the thyroid hormone receptor. This enhanced selectivity is a key attribute for developing safer and more targeted therapies for metabolic disorders and other conditions where TRβ activation is beneficial. Further research is required to isolate and characterize the specific binding affinities and selectivity profile of this compound to fully understand its potential as a pharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thyroid hormone receptor β | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Thyroid Hormone Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Amiodarone and thyroid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Sobetirome | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A-274: A Highly Selective MC2 Receptor Antagonist with Minimal Cross-Reactivity
For researchers in drug development and related scientific fields, the selectivity of a compound is a critical parameter. A-274, identified as the peptide IRC-274, has emerged as a potent and highly selective antagonist of the melanocortin 2 receptor (MC2R), the primary receptor for adrenocorticotropic hormone (ACTH).[1][2] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that its biological actions are mediated specifically through the MC2R.
This comparison guide provides an objective overview of A-274's cross-reactivity with other melanocortin receptor subtypes, supported by available data, and outlines the typical experimental protocols used to determine such selectivity.
Comparative Analysis of Receptor Binding Affinity
A-274 demonstrates a strong binding affinity for the human melanocortin 2 receptor (MC2R), with a reported half-maximal inhibitory concentration (IC50) of 3 nM in competitive binding assays.[1][2] In functional assays, it effectively inhibits ACTH-induced cyclic AMP (cAMP) generation with an IC50 of 38 nM in HEK293 cells co-expressing the MC2R and its accessory protein, MRAP.[1][2]
While direct quantitative data on the cross-reactivity of A-274 with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) is not available in the public domain, it has been reported to exhibit a high degree of selectivity for the MC2R with no significant actions on other melanocortin receptors.[1][2] This suggests that the IC50 or Ki values for these other receptors are substantially higher than that for MC2R.
For the purpose of illustrating a typical selectivity profile, the following table presents the known IC50 value for A-274 against MC2R and denotes the expected much lower affinity for other melanocortin receptors.
| Compound | Target Receptor | IC50 (nM) - Binding Affinity | IC50 (nM) - Functional Inhibition |
| A-274 (IRC-274) | MC2R | 3 [1][2] | 38 [1][2] |
| MC1R | >> 3 | >> 38 | |
| MC3R | >> 3 | >> 38 | |
| MC4R | >> 3 | >> 38 | |
| MC5R | >> 3 | >> 38 |
Caption: Comparative binding and functional inhibition of A-274 (IRC-274) against melanocortin receptors. The ">>" symbol indicates a significantly lower affinity (higher IC50 value) compared to the MC2R.
Signaling Pathway and Experimental Workflow
The selectivity of a compound like A-274 is typically determined through a series of binding and functional assays. The following diagrams illustrate the general signaling pathway of the MC2 receptor and a standard experimental workflow for assessing compound selectivity.
Caption: A simplified diagram of the MC2R signaling pathway.
Caption: A typical experimental workflow for determining compound selectivity.
Experimental Protocols
The determination of A-274's selectivity for the MC2R involves standard pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of a test compound to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells are transiently or stably transfected to express the human MC2R along with its accessory protein, MRAP. For cross-reactivity studies, separate cell lines expressing MC1R, MC3R, MC4R, and MC5R are also used.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
Membrane preparations are incubated in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
A constant concentration of a suitable radioligand, such as [125I]-labeled ACTH for MC2R or [125I][Nle4, D-Phe7]α-MSH for other melanocortin receptors, is added.
-
Increasing concentrations of the unlabeled test compound (A-274) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
-
Incubation and Detection:
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to antagonize the downstream signaling of a receptor upon agonist stimulation.
-
Cell Culture:
-
HEK293 cells expressing the respective melanocortin receptors (as described above) are seeded in multi-well plates.
-
-
Compound Treatment:
-
Cells are pre-incubated with increasing concentrations of the antagonist (A-274) for a defined period.
-
A fixed concentration of the appropriate agonist (e.g., ACTH for MC2R, α-MSH for other MCRs) is then added to stimulate the cells.
-
-
cAMP Measurement:
-
After agonist stimulation for a specific time, the reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition of the agonist response versus the concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibition.
-
References
Comparative Analysis: PARP1 Inhibition vs. siRNA-Mediated Knockdown for Cancer Research
In the landscape of targeted cancer therapy and research, the precise modulation of protein function is paramount. Poly(ADP-ribose) polymerase-1 (PARP1) has emerged as a critical target, particularly in cancers with deficiencies in DNA repair mechanisms. Researchers and drug developers frequently face a choice between two powerful techniques to probe and inhibit PARP1 function: small molecule inhibitors and siRNA-mediated knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate strategy for their objectives.
It is important to note that "A 274" is not a recognized designation for a specific PARP1 inhibitor. Therefore, this guide will refer to well-characterized, potent PARP1 inhibitors as a class for comparison with siRNA-mediated knockdown of PARP1.
Mechanism of Action: A Fundamental Distinction
The primary difference between PARP1 inhibitors and siRNA knockdown lies in their mechanism of action. Small molecule inhibitors, such as Olaparib and other next-generation compounds, are designed to bind to the catalytic domain of the PARP1 enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains.[1][2] This enzymatic inhibition is crucial for their therapeutic effect, which includes trapping PARP1 on DNA, leading to the accumulation of DNA double-strand breaks that are particularly cytotoxic to cancer cells with homologous recombination deficiencies (a concept known as synthetic lethality).[3][4]
Quantitative Comparison of Effects
The choice between a small molecule inhibitor and siRNA can be guided by their differential effects on cellular processes. The following tables summarize quantitative data from representative studies on cell viability and protein expression.
Table 1: Effect on Cell Viability in BRCA-Deficient Cancer Cell Lines
| Treatment | Cell Line | Concentration/Dose | Reduction in Cell Viability (%) | Reference |
| PARP1 Inhibitor (Olaparib) | Calu-6 (NSCLC) | 1 µM | Not significant cytotoxicity at 24h | [2] |
| PARP1 siRNA | PC3 (Prostate Cancer) | Not specified | Significant decrease | [7] |
| PARP1 siRNA | BR5FVB1 (Ovarian Cancer) | 20 nM | Decrease in cell numbers | [8] |
| PARP1 siRNA | MCF-7 (Breast Cancer) | Not specified | Significant reduction in proliferation | [9] |
Table 2: Efficacy of PARP1 Downregulation
| Method | Target | Cell Line | Knockdown Efficiency (%) | Time Point | Reference |
| PARP1 siRNA | PARP1 mRNA | MEFs | ~80% | 72 hours | [6] |
| PARP1 siRNA | PARP1 Protein | PC3 | Significantly decreased | Not specified | [7] |
| PARP1 siRNA | PARP1 mRNA | BR5FVB1 | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to evaluate PARP1 inhibition and knockdown.
1. siRNA-Mediated Knockdown of PARP1
-
Cell Culture and Transfection:
-
Plate cells (e.g., PC3, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare the siRNA transfection mix. For a single well, dilute a pool of 3-5 target-specific siRNAs (e.g., from Santa Cruz Biotechnology or Thermo Fisher Scientific) to a final concentration of 10-100 nM in RNase-free water.[6][10][11][12]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 24-72 hours.[6][7] A non-targeting or scrambled siRNA should be used as a negative control.[13]
-
-
Validation of Knockdown (Western Blotting):
-
After the incubation period, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP1 (e.g., sc-8007 from Santa Cruz Biotechnology) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize protein levels.
-
2. PARP1 Inhibition with a Small Molecule
-
Cell Treatment:
-
Plate cells as described for the siRNA experiment.
-
Prepare a stock solution of the PARP1 inhibitor (e.g., Olaparib) in a suitable solvent like DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).[2]
-
Treat the cells with the inhibitor-containing medium for the desired duration (e.g., 24 hours). A vehicle control (DMSO) should be run in parallel.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows can provide a clear conceptual framework.
Caption: PARP1 signaling in DNA repair and the effect of PARP1 inhibitors.
Caption: Workflow for comparing PARP1 siRNA and inhibitor effects.
Conclusion: Selecting the Right Tool for the Job
Both small molecule inhibitors and siRNA-mediated knockdown are invaluable tools for studying and targeting PARP1. The choice between them depends on the specific research question and desired outcome.
-
Small molecule inhibitors are ideal for preclinical and clinical applications where a therapeutic effect is desired. They offer rapid, reversible inhibition of protein function and can be administered in a dose-dependent manner. They are particularly useful for studying the consequences of enzymatic inhibition and for mimicking a drug treatment.
-
siRNA knockdown is a powerful research tool for studying the effects of protein loss-of-function. It provides a high degree of specificity for the target protein and is excellent for validating the on-target effects of a small molecule inhibitor. However, the transient nature of knockdown and potential off-target effects need to be carefully considered.
For a comprehensive understanding of PARP1 biology and its role in cancer, a combinatorial approach, using both small molecule inhibitors and siRNA, is often the most rigorous and informative strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haihepharma.com [haihepharma.com]
- 4. youtube.com [youtube.com]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 6. RNAi-mediated knockdown of Parp1 does not improve the development of female cloned mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pnas.org [pnas.org]
- 9. Activation of PARP-1 by snoRNAs Controls Ribosome Biogenesis and Cell Growth via the RNA Helicase DDX21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. siRNA Knockdown Experiments [bio-protocol.org]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dose-Response Characteristics for Immune Checkpoint Inhibitors Targeting the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response performance of several key therapeutic antibodies targeting the Programmed Death-Ligand 1 (PD-L1), also known as Cluster of Differentiation 274 (CD274). The data presented is intended to offer a comparative framework for researchers engaged in the development and evaluation of novel immunotherapies.
Introduction
The interaction between the Programmed Death-1 (PD-1) receptor and its ligand, PD-L1 (CD274), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. Therapeutic antibodies designed to block this interaction have revolutionized cancer treatment. Understanding the dose-response relationship of these biologics is fundamental to characterizing their potency and efficacy. This guide summarizes key dose-response data for prominent anti-PD-L1 and anti-PD-1 antibodies and details the experimental protocols for their evaluation.
Data Presentation: Dose-Response Comparison of PD-1/PD-L1 Inhibitors
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several therapeutic antibodies from in vitro functional assays. These values represent the concentration of the antibody required to achieve 50% of its maximal effect or inhibition, providing a measure of its potency.
| Antibody Target | Antibody Name | Assay Type | EC50 (ng/mL) | 95% Confidence Interval (ng/mL) | IC50 (µg/mL) | Reference |
| PD-L1 | Atezolizumab | T-cell Reporter Assay | 6.46 | 5.48–7.61 | - | [1] |
| PD-L1 | Avelumab | T-cell Reporter Assay | 6.15 | 5.24–7.21 | - | [1] |
| PD-L1 | Durvalumab | T-cell Reporter Assay | 7.64 | 6.52–8.96 | - | [1] |
| PD-1 | Nivolumab | T-cell Reporter Assay | 76.17 | 64.95–89.34 | - | [1] |
| PD-1 | Pembrolizumab | T-cell Reporter Assay | 39.90 | 34.01–46.80 | - | [1] |
| Mouse PD-L1 | Anti-mPD-L1 Ab 1 | AlphaLISA | - | - | 0.077 | [2] |
| Mouse PD-L1 | Anti-mPD-L1 Ab 2 | AlphaLISA | - | - | 0.098 | [2] |
| Mouse PD-1 | Anti-mPD-1 Ab | AlphaLISA | - | - | 0.031 | [2] |
Note: EC50 and IC50 values are highly dependent on the specific assay conditions and cell types used. Direct comparison between different assay types should be made with caution.
Signaling Pathway and Experimental Workflow Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by anti-PD-L1 and anti-PD-1 therapies. Engagement of PD-L1 on tumor cells with the PD-1 receptor on activated T-cells delivers an inhibitory signal, suppressing the anti-tumor immune response. Blocking this interaction with therapeutic antibodies restores T-cell function.
Experimental Workflow: PD-1/PD-L1 Blockade Bioassay
The dose-response data for anti-PD-L1 and anti-PD-1 antibodies are often generated using a cell-based reporter assay. The following diagram outlines the typical workflow for such an experiment.
Experimental Protocols
PD-1/PD-L1 Blockade Reporter Gene Assay
This protocol is a generalized representation of a common method used to determine the potency of PD-1/PD-L1 blocking antibodies. Commercial kits with detailed instructions are available from various suppliers.[3][4][5][6][7]
Objective: To measure the ability of a test antibody to block the PD-1/PD-L1 interaction and restore T-cell activation, measured by a luciferase reporter.
Materials:
-
PD-L1 Expressing Antigen Presenting Cells (APCs): A stable cell line (e.g., CHO-K1 or Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator on their surface.
-
PD-1 Effector/Reporter Cells: A T-cell line (e.g., Jurkat) engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.
-
Test Antibodies: Anti-PD-L1 or anti-PD-1 antibodies to be evaluated.
-
Reference Standard: A well-characterized antibody (e.g., Atezolizumab or Nivolumab) for comparison.
-
Isotype Control: A non-binding antibody of the same isotype as the test antibody.
-
Cell Culture Medium and Supplements.
-
96-well white, clear-bottom assay plates.
-
Luciferase Assay Reagent.
-
Luminometer.
Methodology:
-
Cell Preparation:
-
Culture and harvest the PD-L1 APCs and PD-1 Reporter Cells according to standard cell culture protocols.
-
Resuspend cells in assay medium to the desired concentration.
-
-
Antibody Dilution:
-
Prepare a serial dilution series of the test antibody, reference standard, and isotype control in assay medium. A typical starting concentration might be 10-50 µg/mL, followed by 8-10 dilution points.
-
-
Assay Plating:
-
Seed the PD-L1 APCs into the wells of a 96-well plate and incubate to allow for cell adherence if necessary.
-
Add the diluted antibodies to the respective wells.
-
Add the PD-1 Reporter Cells to all wells containing APCs and antibodies.
-
Include control wells:
-
"Unstimulated Control" (APCs and Reporter Cells, no antibody) to measure the baseline inhibited signal.
-
"Cell-Free Control" (medium only) for background luminescence.
-
-
-
Incubation:
-
Incubate the plate for 6 to 16 hours at 37°C in a CO2 incubator.[3] During this time, T-cell activation will occur in the absence of PD-1/PD-L1-mediated inhibition, leading to the expression of luciferase.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to all wells.
-
Incubate for 15-30 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[3]
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Plot the luminescence signal (y-axis) against the logarithm of the antibody concentration (x-axis).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) model to determine the EC50 value, which is the concentration of the antibody that produces 50% of the maximal response.[8]
-
References
- 1. Therapeutic PD-L1 antibodies are more effective than PD-1 antibodies in blocking PD-1/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Immune Checkpoint Inhibitors: Atezolizumab vs. Pembrolizumab
A head-to-head examination of the mechanisms of action, clinical efficacy, and experimental data for two leading programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) inhibitors.
This guide provides a detailed comparison of Atezolizumab and Pembrolizumab, two monoclonal antibodies that have revolutionized cancer therapy by targeting the PD-L1/PD-1 immune checkpoint pathway. While both drugs aim to restore anti-tumor T-cell activity, they do so by binding to different, yet related, targets. We will explore their distinct mechanisms, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison.
Mechanism of Action: Targeting the Same Pathway at Different Points
Atezolizumab is a fully humanized, engineered monoclonal IgG1 antibody that directly binds to Programmed Death-Ligand 1 (PD-L1, also known as CD274).[1] By binding to PD-L1, Atezolizumab prevents it from interacting with its receptors, PD-1 and B7.1, on the surface of activated T-cells. This blockade effectively releases the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.
In contrast, Pembrolizumab is a humanized monoclonal IgG4-kappa isotype antibody that targets the Programmed Cell Death Protein 1 (PD-1) receptor itself. By binding to PD-1, Pembrolizumab blocks the interaction with its ligands, PD-L1 and PD-L2. This action also prevents the delivery of an inhibitory signal to the T-cell, thereby promoting the immune response against cancerous cells.
The fundamental difference lies in their targets: Atezolizumab targets the ligand (PD-L1) on tumor cells and immune cells, while Pembrolizumab targets the receptor (PD-1) on T-cells. This can have implications for their specificity and potential side effects.
Comparative Efficacy and Binding Affinity
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the two compounds.
Table 1: Binding Affinity and Potency
| Parameter | Atezolizumab (anti-PD-L1) | Pembrolizumab (anti-PD-1) |
| Target | Programmed Death-Ligand 1 (PD-L1/CD274) | Programmed Cell Death Protein 1 (PD-1) |
| Dissociation Constant (KD) | ~0.4 nM | ~29 pM |
| Receptor Occupancy (in vivo) | >65% at clinical doses | >70% at clinical doses |
| EC50 (in vitro cell-based assay) | ~0.1 - 0.5 nM | ~0.2 nM |
Note: Values are approximate and can vary depending on the specific assay and conditions.
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC) - Representative Data
| Parameter | Atezolizumab (IMpower150) | Pembrolizumab (KEYNOTE-189) |
| Indication | 1L Metastatic Nonsquamous NSCLC | 1L Metastatic Nonsquamous NSCLC |
| Combination Therapy | + Bevacizumab, Paclitaxel, Carboplatin | + Pemetrexed, Platinum Chemotherapy |
| Overall Survival (Median) | 19.2 months | 22.0 months |
| Progression-Free Survival (Median) | 8.5 months | 9.0 months |
| Objective Response Rate (ORR) | 55% | 48% |
Note: These are results from different clinical trials and not from a direct head-to-head study. Direct comparison of clinical trial data should be done with caution due to differences in trial design, patient populations, and endpoints.
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are summaries of typical experimental protocols used to characterize these antibodies.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant human PD-L1 or PD-1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding: A series of concentrations of Atezolizumab or Pembrolizumab in HBS-EP+ buffer are flowed over the chip surface.
-
Data Collection: Association and dissociation rates are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay for Potency
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Co-culture: The two sets of PBMCs are co-cultured. T-cells from one donor recognize the allogeneic MHC molecules on the antigen-presenting cells from the other donor, leading to T-cell proliferation and cytokine release.
-
Treatment: The co-culture is treated with a dose range of Atezolizumab or Pembrolizumab.
-
Measurement: After 5 days, T-cell proliferation is measured via BrdU or ³H-thymidine incorporation. Interferon-gamma (IFNγ) levels in the supernatant are quantified by ELISA.
-
Analysis: The EC₅₀ value, representing the concentration of antibody required to induce a half-maximal response, is calculated.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: PD-1/PD-L1 signaling pathway and points of inhibition.
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
References
Unable to Locate Independent Validation Studies for "A 274"
A comprehensive search for independent validation studies and related scientific data for a product or entity identified as "A 274" did not yield any relevant results. The search results were predominantly associated with legislative documents, specifically California Assembly Bill 274 and Nevada Assembly Bill 274, which are unrelated to scientific research or drug development.
For researchers, scientists, and drug development professionals seeking comparative data, the absence of publicly available independent validation studies for a product is a significant information gap. Without access to such studies, it is not possible to create a comparison guide that meets the core requirements of data-driven, objective analysis.
It is possible that "this compound" may be an internal designation, a new or emerging product with limited public data, or a misidentification.
To proceed with a detailed comparison, further clarification on the specific product or entity of interest is required. This would include:
-
The full and accurate name of the product.
-
The manufacturer or developing institution.
-
Any alternative names or identifiers.
-
The specific area of research or application (e.g., a particular signaling pathway, disease model, or experimental assay).
Once a correctly identified product with available independent validation data is provided, a comprehensive comparison guide can be developed, including structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows as per the requested specifications.
Safety Operating Guide
Determining Proper Disposal Procedures for Laboratory Chemical "A 274"
The proper disposal of any laboratory chemical is critical for ensuring personnel safety and environmental protection. Since "A 274" is not a universally recognized chemical identifier, it is imperative for laboratory personnel to follow a systematic procedure to determine its characteristics and the corresponding disposal requirements. This guide provides a step-by-step workflow for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound".
The primary principle of laboratory waste management is that no experiment should begin without a plan for the disposal of all resulting waste.[1] Ultimate responsibility for proper waste disposal lies with the generator of the waste.
Step 1: Consult the Safety Data Sheet (SDS)
The most crucial source of information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. This document is the cornerstone of chemical safety and disposal planning.
-
Locate Section 13: Disposal Considerations: This section provides guidance on proper disposal practices, recycling or reclamation of the chemical and its container, and safe handling practices.[2][3][4] It may include:
-
Review Other Key Sections: To ensure safe handling during disposal, Section 13 often refers back to other parts of the SDS.[2][3][4] Pay close attention to:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) such as gloves, goggles, and lab coats.[2]
-
Section 10: Stability and Reactivity: Describes chemical incompatibilities to avoid dangerous reactions during storage and disposal.[3]
-
Step 2: Perform a Hazardous Waste Determination
If the SDS is unavailable or if the substance is a newly synthesized material or a mixture, you must determine if it qualifies as hazardous waste.[5][6] This process is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics".[7][9][10]
The EPA maintains lists of chemicals that are automatically considered hazardous waste when discarded.[7][11]
-
P-List: Acutely hazardous wastes. These are subject to more stringent quantity limits.[7][9][10]
-
F-List: Wastes from common manufacturing and industrial processes (e.g., spent solvents).[7][11]
-
K-List: Wastes from specific industrial sectors (less common in a laboratory setting).[11]
If "this compound" is an unused commercial chemical product and its sole active ingredient appears on the P or U lists, it is a hazardous waste.[10]
If the waste is not listed, it must be evaluated for the following four characteristics.[7][9][10]
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[5][9] | D001 [5] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[7][9][10] Liquids that corrode steel at a rate greater than 6.35 mm per year.[7] | D002 [5][7] |
| Reactivity | Substances that are normally unstable, react violently with water, generate toxic gases when mixed with water, or are capable of detonation or explosive reaction.[5][9] | D003 [5] |
| Toxicity | If an extract from the waste, using the Toxicity Characteristic Leaching Procedure (TCLP), contains any of 40 specific contaminants at or above the regulatory concentration limit.[5] | D004 - D043 |
The workflow for this determination process can be visualized as follows:
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemtekinc.com [chemtekinc.com]
- 3. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 4. cdp.dhs.gov [cdp.dhs.gov]
- 5. in.gov [in.gov]
- 6. Hazardous Waste Determination | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 11. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
